SM19712 free acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H14ClN5O3S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(4-cyano-3-methyl-1-phenylpyrazol-5-yl)urea |
InChI |
InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25) |
InChI Key |
CWLFPWRNPQXWLD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of SM-19712 Free Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-19712 free acid is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). This enzyme is critical in the biosynthesis of the potent vasoconstrictor and mitogen, endothelin-1 (B181129) (ET-1). By inhibiting ECE-1, SM-19712 effectively reduces the production of ET-1, thereby mitigating its pathological effects in various cardiovascular and inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of SM-19712, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Endothelin-1 (ET-1) is a 21-amino acid peptide with powerful vasoconstrictive and pro-inflammatory properties. It is synthesized from its inactive precursor, big ET-1, through the catalytic action of endothelin-converting enzymes (ECEs). Of the ECE isoforms, ECE-1 is considered the primary physiological converter of big ET-1 to ET-1. Elevated levels of ET-1 are implicated in the pathogenesis of numerous diseases, including hypertension, renal failure, and inflammatory conditions such as colitis.
SM-19712 is a sulfonylureid-pyrazole derivative that has demonstrated significant therapeutic potential by targeting the production of ET-1. Its inhibitory action on ECE-1 makes it a valuable tool for both research and potential clinical applications.
Core Mechanism of Action: ECE-1 Inhibition
The primary mechanism of action of SM-19712 is the direct inhibition of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a membrane-bound zinc metalloprotease that cleaves the Trp21-Val22 bond of big ET-1 to produce the biologically active ET-1. SM-19712 acts as a competitive inhibitor, binding to the active site of ECE-1 and preventing the processing of big ET-1. This leads to a dose-dependent reduction in the levels of mature ET-1.
While the precise IC50 and Ki values for SM-19712 are not publicly available in the searched literature, it is characterized as a potent inhibitor. Studies have shown its high selectivity for ECE-1 over ECE-2, another isoform of the enzyme. This selectivity is crucial as it may reduce the potential for off-target effects.
Downstream Signaling Pathways
By reducing the synthesis of ET-1, SM-19712 indirectly modulates the downstream signaling pathways activated by ET-1. ET-1 exerts its effects by binding to two G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).
The binding of ET-1 to its receptors, primarily ETA receptors on vascular smooth muscle cells, triggers a cascade of intracellular events:
-
G-Protein Activation: Activation of Gq/11 proteins.
-
PLC Activation: Stimulation of phospholipase C (PLC)-β.
-
Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC).
-
MAPK Pathway Activation: The signaling cascade further activates the mitogen-activated protein kinase (MAPK) pathway.
The culmination of these signaling events leads to vasoconstriction, cell proliferation, and inflammation. By inhibiting the initial step of this cascade—the production of ET-1—SM-19712 effectively attenuates these downstream pathological effects.
Caption: Inhibition of ET-1 production and signaling by SM-19712.
Quantitative Data
While specific IC50 or Ki values for SM-19712 are not available in the public domain, in vivo studies have demonstrated its dose-dependent efficacy.
| Study Type | Animal Model | Compound | Dose | Effect | Reference |
| Ischemic Acute Renal Failure | Rat | SM-19712 | 3, 10, 30 mg/kg (i.v.) | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction. Complete suppression of increased renal ET-1 content at the highest dose.[1] | [1] |
| Ischemic Acute Renal Failure | Rat | Phosphoramidon (B1677721) | 10 mg/kg (i.v.) | Less potent protective effects compared to the same dose of SM-19712.[1] | [1] |
| Dextran Sodium Sulfate-Induced Colitis | Mouse | SM-19712 | 15 mg/kg (daily) | Attenuated histologic signs of tissue injury and inflammation. Decreased loose stools and fecal blood. |
Experimental Protocols
In Vitro ECE-1 Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds like SM-19712 against ECE-1.
Materials:
-
Recombinant human ECE-1
-
Big ET-1 (substrate)
-
SM-19712 (or other test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenched fluorescent substrate (e.g., Mca-BK2) as an alternative to big ET-1
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of SM-19712 in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, ECE-1 enzyme, and assay buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (big ET-1 or a quenched fluorescent substrate).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoramidon for assays with big ET-1, or by reading the fluorescence directly for fluorescent substrates).
-
Quantify the product formation. If using big ET-1, the resulting ET-1 can be measured by ELISA. If using a fluorescent substrate, measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of SM-19712 and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for an in vitro ECE-1 inhibition assay.
In Vivo Model of Ischemic Acute Renal Failure in Rats[1]
This protocol is based on the study by Matsumura et al. (2000).
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Contralateral Nephrectomy: Two weeks prior to the induction of ischemia, perform a left nephrectomy.
-
Induction of Ischemia: Anesthetize the rats. Occlude the right renal artery and vein for 45 minutes.
-
Drug Administration: Administer SM-19712 (3, 10, or 30 mg/kg) or vehicle as an intravenous bolus injection just before the occlusion.
-
Reperfusion: After 45 minutes of occlusion, remove the clamp to allow reperfusion.
-
Sample Collection: 24 hours after reperfusion, collect blood and the right kidney.
-
Analysis:
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess renal function.
-
Perform histopathological examination of the kidney tissue to assess tissue damage.
-
Measure the ET-1 content in the kidney homogenates using an ELISA kit.
-
Measurement of Renal ET-1 Content
Materials:
-
Kidney tissue
-
Homogenization buffer (e.g., RIPA buffer)
-
Centrifuge
-
ET-1 ELISA kit
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Homogenize the kidney tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant.
-
Measure the ET-1 concentration in the supernatant using a commercially available ET-1 ELISA kit, following the manufacturer's instructions.
-
Measure the total protein concentration in the supernatant using a standard protein assay.
-
Normalize the ET-1 concentration to the total protein concentration (e.g., pg of ET-1 per mg of protein).
Conclusion
SM-19712 free acid is a potent and selective inhibitor of ECE-1, representing a targeted approach to reducing the pathological effects of ET-1. Its mechanism of action, centered on the inhibition of ET-1 production, has been validated in preclinical models of renal and inflammatory diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of SM-19712 and other ECE-1 inhibitors. Further studies to elucidate the precise binding kinetics and to conduct comprehensive pharmacokinetic and pharmacodynamic profiling will be essential for its potential clinical translation.
References
SM-19712 Free Acid: An In-depth Technical Guide to its Function as an Endothelin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-19712 free acid is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin (ET) biosynthesis pathway. By blocking the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), to the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1), SM-19712 presents a significant therapeutic potential in cardiovascular and renal diseases where the endothelin system is pathologically activated. This technical guide provides a comprehensive overview of SM-19712, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.
Mechanism of Action
SM-19712 exerts its pharmacological effect by specifically inhibiting the enzymatic activity of ECE-1. ECE-1 is a zinc metalloendopeptidase responsible for the final and rate-limiting step in the production of mature, biologically active endothelin peptides. The inhibition of ECE-1 by SM-19712 leads to a reduction in the levels of ET-1, thereby attenuating its downstream physiological effects, which include potent vasoconstriction, cell proliferation, and inflammation.
Quantitative Data
The inhibitory activity of SM-19712 against Endothelin-Converting Enzyme (ECE) has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available for SM-19712 free acid.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| IC50 | 42 nM | Solubilized rat lung microsomes | N/A | [1][2] |
| IC50 | 31 µM | Cultured porcine aortic endothelial cells (endogenous ECE) | N/A | [1][2] |
Table 1: In Vitro and Cellular Inhibition of ECE by SM-19712
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Pressor Response | Anesthetized rats | 1-30 mg/kg (i.v.) or 10-30 mg/kg (p.o.) | Dose-dependent suppression of big ET-1-induced pressor responses. | [1][2] |
| Acute Myocardial Infarction | Rabbits (coronary occlusion and reperfusion) | N/A | Reduced infarct size, decreased serum ET-1 concentration, and reduced serum creatinine (B1669602) phosphokinase activity. | [1][2] |
| Ischemic Acute Renal Failure | Rats (unilateral nephrectomy, renal artery and vein occlusion) | 3, 10, 30 mg/kg (i.v.) | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction and histological damage. Complete suppression of the increase in renal ET-1 content at the highest dose. | [3] |
Table 2: In Vivo Efficacy of SM-19712
Experimental Protocols
In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of SM-19712 on ECE-1 using a fluorogenic substrate.
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human)
-
SM-19712 free acid
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenched fluorescent ECE-1 substrate (e.g., Mca-BK2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission suitable for the chosen substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SM-19712 free acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of SM-19712 in Assay Buffer to achieve a range of final assay concentrations.
-
Reconstitute recombinant ECE-1 in Assay Buffer to the desired working concentration.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
SM-19712 solution at various concentrations (or vehicle control)
-
ECE-1 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of SM-19712.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Ischemic Acute Renal Failure Model in Rats
This protocol is based on the methodology used to evaluate the protective effects of SM-19712 on renal ischemia-reperfusion injury.[3]
Animal Model:
-
Male Sprague-Dawley rats.
-
The animals undergo a unilateral nephrectomy two weeks prior to the induction of ischemia.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rats with a suitable anesthetic agent.
-
Make a midline abdominal incision to expose the left kidney.
-
-
Induction of Ischemia:
-
Occlude the left renal artery and vein with a non-traumatic vascular clamp for 45 minutes.
-
-
Drug Administration:
-
Administer SM-19712 (at doses of 3, 10, or 30 mg/kg) or vehicle control via intravenous bolus injection just prior to the occlusion.
-
-
Reperfusion:
-
After the 45-minute ischemic period, remove the vascular clamp to allow for reperfusion of the kidney.
-
-
Post-Operative Care and Monitoring:
-
Suture the abdominal incision and allow the animals to recover.
-
Monitor the animals for 24 hours.
-
-
Assessment of Renal Function and Injury:
-
After 24 hours, collect blood and urine samples to measure markers of renal function (e.g., serum creatinine, blood urea (B33335) nitrogen).
-
Euthanize the animals and harvest the kidneys for histopathological examination to assess the degree of tubular necrosis, cast formation, and medullary congestion.
-
Renal tissue can also be processed to measure endothelin-1 content.
-
Signaling Pathways and Experimental Workflows
Endothelin Signaling Pathway
The following diagram illustrates the biosynthesis of endothelin-1 and its subsequent signaling cascade, highlighting the point of inhibition by SM-19712.
Caption: Endothelin-1 synthesis and signaling pathway with SM-19712 inhibition.
Experimental Workflow for In Vivo Ischemic Acute Renal Failure Model
The following diagram outlines the key steps in the experimental protocol for evaluating the efficacy of SM-19712 in a rat model of ischemic acute renal failure.
Caption: Workflow for the in vivo ischemic acute renal failure model.
Conclusion
SM-19712 free acid is a well-characterized, potent, and selective inhibitor of endothelin-converting enzyme. Its ability to effectively reduce the production of endothelin-1 has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for conditions associated with elevated endothelin levels, such as ischemic renal and cardiac injuries. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of SM-19712 and other ECE inhibitors.
References
- 1. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Age-Related Pyrethroid Pharmacokinetic Differences in Rats: Physiologically-Based Pharmacokinetic Model Development Using In Vitro Data and In Vitro to In Vivo Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-converting enzyme 1 promotes re-sensitization of neurokinin 1 receptor-dependent neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Endothelin-Converting Enzyme (ECE) Inhibition in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The endothelin (ET) system, particularly the potent vasoconstrictor and pro-inflammatory peptide endothelin-1 (B181129) (ET-1), has emerged as a significant contributor to the pathology of various inflammatory conditions. Endothelin-converting enzyme (ECE) is the key enzyme responsible for the final step in the biosynthesis of ET-1 from its inactive precursor, big ET-1.[1] Inhibition of ECE, therefore, presents a compelling therapeutic strategy to attenuate the downstream inflammatory effects of ET-1. This technical guide provides an in-depth overview of the role of ECE inhibition in preclinical models of inflammatory diseases, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
The Endothelin-Converting Enzyme and its Role in Inflammation
ECE-1 is a membrane-bound zinc metalloprotease that proteolytically cleaves big ET-1 to produce the biologically active 21-amino acid peptide, ET-1.[2] ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: ET-A and ET-B.[3] While initially characterized for its potent vasoconstrictive properties, ET-1 is now recognized as a key mediator of inflammation, fibrosis, and cell proliferation.[4][5] The pro-inflammatory actions of ET-1 are multifaceted and include:
-
Leukocyte recruitment: ET-1 can promote the expression of adhesion molecules on endothelial cells, facilitating the migration of inflammatory cells to the site of injury.
-
Cytokine production: ET-1 can stimulate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from various cell types, including macrophages.
-
Macrophage activation: ET-1 can influence macrophage polarization and activation, further amplifying the inflammatory cascade.
Inhibition of ECE reduces the production of active ET-1, thereby offering a targeted approach to mitigate these pro-inflammatory processes.[5]
ECE Inhibition in Preclinical Inflammatory Disease Models: Quantitative Data
The therapeutic potential of ECE inhibitors has been investigated in a range of animal models of inflammatory diseases. The following tables summarize the quantitative data from key preclinical studies.
| Disease Model | ECE Inhibitor | Animal Model | Key Quantitative Findings | Reference |
| Inflammatory Bowel Disease | ||||
| DSS-Induced Colitis | SM-19712 | Mouse | Attenuated DSS-induced increases in ET-1 immunostaining (p<0.05) and PECAM-1 immunostaining by ~40% (p<0.05). Partially attenuated histologic signs of injury and angiogenesis. | [6] |
| Rheumatoid Arthritis | ||||
| Collagen-Induced Arthritis | Phosphoramidon | Rat | Data not yet available in published literature | |
| Multiple Sclerosis | ||||
| Experimental Autoimmune Encephalomyelitis (EAE) | SLV306 | Rat | Data not yet available in published literature | |
| Psoriasis | ||||
| Imiquimod-Induced Psoriasis | CGS 26303 | Mouse | Data not yet available in published literature |
Note: Data for some models and inhibitors are not yet available in the public domain and represent areas for future research.
Key Signaling Pathways Modulated by ECE Inhibition
The anti-inflammatory effects of ECE inhibition are mediated through the modulation of several key signaling pathways that are aberrantly activated in inflammatory diseases.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[9]
ECE inhibition is hypothesized to suppress NF-κB activation by reducing the levels of ET-1, which is a known activator of this pathway. By preventing the binding of ET-1 to its receptors, ECE inhibitors can block the downstream signaling events that lead to IKK activation and subsequent NF-κB nuclear translocation.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammatory responses.[10] STAT3 is activated by a variety of cytokines and growth factors. Upon activation, STAT3 dimerizes, translocates to the nucleus, and induces the expression of genes involved in cell proliferation, survival, and inflammation. Dysregulation of the STAT3 pathway is implicated in several autoimmune and inflammatory diseases.[11]
ECE inhibition may indirectly modulate STAT3 signaling by reducing the production of ET-1, which can contribute to a pro-inflammatory microenvironment that promotes STAT3 activation. By decreasing the levels of ET-1-induced inflammatory cytokines, ECE inhibitors can dampen the upstream signals that lead to STAT3 phosphorylation and activation.
Experimental Protocols for Key Inflammatory Disease Models
Reproducible and well-characterized animal models are crucial for evaluating the efficacy of novel therapeutic agents. The following section details the methodologies for inducing three commonly used models of inflammatory diseases.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD).
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Induction:
-
Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[12]
-
Monitor mice daily for weight loss, stool consistency, and the presence of blood in the stool.
-
A disease activity index (DAI) is typically calculated based on these parameters.
-
-
ECE Inhibitor Administration: The inhibitor can be administered prophylactically (before or concurrently with DSS) or therapeutically (after the onset of colitis symptoms) via oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's properties.
-
Outcome Measures:
-
Clinical signs (DAI score)
-
Colon length and weight
-
Histological analysis of the colon for inflammation, ulceration, and tissue damage
-
Myeloperoxidase (MPO) activity in the colon as a measure of neutrophil infiltration
-
Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum
-
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used animal model of rheumatoid arthritis.
-
Animals: DBA/1 mice or Lewis rats are susceptible strains.
-
Induction:
-
Prepare an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization via intradermal injection at the base of the tail.
-
Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[1]
-
Monitor animals for the onset and severity of arthritis, typically starting around day 21-28 post-primary immunization.
-
-
ECE Inhibitor Administration: Treatment can be initiated before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).
-
Outcome Measures:
-
Clinical arthritis score (based on paw swelling and erythema)
-
Paw thickness measurements
-
Histological analysis of joints for inflammation, cartilage degradation, and bone erosion
-
Serum levels of anti-collagen antibodies
-
Cytokine levels in joint tissue or serum
-
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis.
-
Animals: C57BL/6 mice are frequently used for the chronic progressive model, while SJL mice are used for a relapsing-remitting model.
-
Induction:
-
Immunize mice with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, in CFA.[4][13]
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.[4]
-
Monitor mice daily for clinical signs of EAE, which typically manifest as ascending paralysis.
-
-
ECE Inhibitor Administration: Treatment can be administered prophylactically or therapeutically.
-
Outcome Measures:
-
Clinical EAE score (based on the severity of paralysis)
-
Histological analysis of the spinal cord and brain for inflammatory infiltrates and demyelination
-
Flow cytometric analysis of immune cell populations in the central nervous system
-
Cytokine production by myelin-specific T cells
-
References
- 1. Endothelin-Converting Enzyme-1 (ECE-1) Is Post-Transcriptionally Regulated by Alternative Polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. Regulation of endothelin-converting enzyme-1 expression in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Interferon Regulatory Factor 4 Suppresses Th1 and Th17 Cell Differentiation and Ameliorates Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPK activation mitigates inflammatory pain by modulating STAT3 phosphorylation in inflamed tissue macrophages of adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 6 Is Required for the Development of Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Passive Experimental Autoimmune Encephalomyelitis in C57BL/6 with MOG: Evidence of Involvement of B Cells | PLOS One [journals.plos.org]
- 11. STAT3 phosphorylation inhibition for treating inflammation and new bone formation in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blocking angiotensin-converting enzyme induces potent regulatory T cells and modulates TH1- and TH17-mediated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin converting enzyme 1 - Wikipedia [en.wikipedia.org]
Foundational Research on Endothelin Pathway Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endothelin (ET) system, featuring potent vasoconstrictor peptides and two primary G-protein coupled receptor subtypes (ETA and ETB), is a critical regulator of vascular tone and cellular growth. Dysregulation within this pathway is a key factor in the pathophysiology of numerous diseases, including pulmonary arterial hypertension (PAH), making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of foundational research on endothelin pathway inhibitors, detailing the core signaling mechanisms, classifying the inhibitors, presenting key quantitative pharmacological data, and outlining standard experimental protocols for their evaluation.
The Endothelin Signaling Pathway
Endothelin-1 (ET-1) is the most prominent and potent peptide in the endothelin family.[1] Its biological effects are mediated through two distinct G-protein coupled receptors: ETA and ETB.[2][3]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction.[2]
-
ETB Receptors: These receptors are found on both endothelial cells and smooth muscle cells. On endothelial cells, ETB receptor activation mediates the release of vasodilators like nitric oxide (NO), promoting vasodilation and facilitating the clearance of circulating ET-1.[2] Conversely, ETB receptors on smooth muscle cells also contribute to vasoconstriction.
The binding of ET-1 to its receptors, particularly the ETA receptor, activates Gq/11 proteins.[4] This initiates a signaling cascade by activating Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][4][5] The resulting increase in intracellular calcium concentration is the primary driver of smooth muscle contraction.[6]
Caption: Core endothelin signaling cascade leading to vasoconstriction via the ETA receptor.
Classification of Endothelin Receptor Antagonists (ERAs)
Endothelin Receptor Antagonists (ERAs) are drugs that block endothelin receptors.[7] They are primarily categorized based on their selectivity for the ETA and ETB receptor subtypes.[8]
-
Selective ETA Receptor Antagonists: These compounds exhibit a high selectivity for the ETA receptor (often with an ETA/ETB selectivity ratio > 100).[8] By blocking the primary receptor responsible for vasoconstriction, they aim to reduce blood pressure while preserving the beneficial functions of the ETB receptor, such as ET-1 clearance. Examples include Ambrisentan and the experimental antagonist BQ-123.
-
Dual ETA/ETB Receptor Antagonists: These drugs, such as Bosentan and Macitentan, inhibit both ETA and ETB receptors with relatively equal affinity.[7][8] The rationale is to block the vasoconstrictive effects mediated by both receptor types.
-
Selective ETB Receptor Antagonists: This class is used primarily as a research tool to investigate the specific physiological roles of the ETB receptor. An example is BQ-788.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Endothelin-induced vasoconstriction and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Selectivity Profile of SM-19712 for Endothelin-Converting Enzyme-1 (ECE-1) vs. Endothelin-Converting Enzyme-2 (ECE-2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SM-19712 and Endothelin-Converting Enzymes
SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a novel and potent inhibitor of endothelin-converting enzyme (ECE).[1] ECEs are a family of zinc metalloproteases responsible for the proteolytic conversion of inactive big endothelins (big ETs) into biologically active endothelins (ETs). The endothelin system plays a crucial role in vasoconstriction, cell proliferation, and inflammation.
Two primary isoforms of ECE have been identified: ECE-1 and ECE-2. While both isoforms can process big ET-1 to the potent vasoconstrictor ET-1, they exhibit differences in tissue distribution, subcellular localization, and pH optima, suggesting distinct physiological and pathological roles. Consequently, the development of isoform-selective ECE inhibitors is a key objective in cardiovascular and neuroinflammatory drug discovery.
Quantitative Data on SM-19712 Inhibition
Initial pharmacological characterization of SM-19712 demonstrated its potent inhibitory activity against ECE. However, these studies did not differentiate between the ECE-1 and ECE-2 isoforms.
Table 1: Inhibitory Activity of SM-19712 against Endothelin-Converting Enzyme
| Compound | Target Enzyme (Source) | IC50 (nM) | Reference |
| SM-19712 | ECE (solubilized from rat lung microsomes) | 42 | [1] |
Note: The specific isoform (ECE-1 or ECE-2) was not specified in the original publication.
A thorough search of the scientific literature did not yield specific IC50 values for SM-19712 against both ECE-1 and ECE-2, preventing a direct quantitative comparison of its selectivity.
Signaling Pathways of ECE-1 and ECE-2
The signaling pathways initiated by the products of ECE-1 and ECE-2 activity, primarily endothelin-1 (B181129), are critical in various physiological processes. Understanding these pathways is essential for appreciating the therapeutic potential of ECE inhibitors.
Caption: General signaling pathway of endothelin-1 production and action.
Experimental Protocols for ECE Inhibition Assay
While a specific protocol for determining the selectivity of SM-19712 is not available, a general methodology for an in vitro ECE inhibition assay can be outlined. This protocol is based on commonly used fluorometric or colorimetric methods.
4.1. Principle
The assay measures the activity of recombinant human ECE-1 or ECE-2 by detecting the cleavage of a specific fluorogenic or colorimetric substrate. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.
4.2. Materials
-
Recombinant human ECE-1 and ECE-2 enzymes
-
Fluorogenic or colorimetric ECE substrate (e.g., a quenched fluorescent peptide)
-
Assay buffer (optimized for the specific isoform's pH requirements; ECE-1 is optimal at neutral pH, while ECE-2 is optimal at acidic pH)
-
Test compound (SM-19712) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., phosphoramidon)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader (fluorometer or spectrophotometer)
4.3. Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SM19712 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM19712 is a potent and selective non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor Endothelin-1 (ET-1). By blocking the conversion of big ET-1 to ET-1, SM19712 holds therapeutic potential in conditions associated with elevated ET-1 levels, such as ischemic-reperfusion injury and inflammation. These application notes provide a detailed experimental protocol for in vivo studies of SM19712 free acid, with a focus on a rat model of ischemic acute renal failure. This document includes information on the mechanism of action, drug formulation, experimental procedures, and relevant signaling pathways.
Mechanism of Action: Inhibition of the Endothelin Pathway
SM19712 exerts its pharmacological effects by inhibiting the Endothelin-Converting Enzyme (ECE). ECE is a metalloprotease responsible for the final step in the synthesis of Endothelin-1 (ET-1), a powerful vasoconstrictor peptide. The pathway is initiated by the cleavage of pre-pro-endothelin-1 to pro-endothelin-1, which is further processed to the inactive precursor, big Endothelin-1 (big ET-1). ECE then cleaves big ET-1 to produce the biologically active ET-1.
ET-1 subsequently binds to two main receptor subtypes: Endothelin receptor type A (ETA) and Endothelin receptor type B (ETB) on various cell types, including vascular smooth muscle cells. Activation of these receptors, particularly ETA, triggers a cascade of intracellular signaling events leading to vasoconstriction, cell proliferation, fibrosis, and inflammation. By inhibiting ECE, SM19712 effectively reduces the levels of circulating and tissue ET-1, thereby mitigating its downstream pathological effects.
Signaling Pathway Diagram
Application Notes and Protocols for SM19712 Free Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SM19712 free acid, a potent and selective endothelin-converting enzyme (ECE) inhibitor, in cell culture experiments. The information is intended to guide researchers in preparing stock solutions, determining appropriate working concentrations, and understanding the compound's mechanism of action.
Introduction
SM19712 is a nonpeptidic inhibitor of endothelin-converting enzyme (ECE), the enzyme responsible for the proteolytic conversion of big endothelin-1 (B181129) (Big ET-1) to the biologically active vasoconstrictor, endothelin-1 (ET-1).[1][2] By inhibiting ECE, SM19712 effectively blocks the production of mature ET-1, thereby modulating the endothelin signaling pathway.[1][2] This pathway is implicated in various physiological processes and is a target of interest in drug development. These notes provide essential information for the effective use of SM19712 in in vitro cell culture studies.
Quantitative Data Summary
For ease of reference, the key quantitative data for SM19712 is summarized in the table below.
| Parameter | Value | Solvents | Source(s) |
| Molecular Weight | 437.84 g/mol (anhydrous basis) | N/A | [3] |
| Solubility | ≥20 mg/mL | DMSO | [3][4] |
| ≥20 mg/mL | Water | [3][4] | |
| IC₅₀ (ECE inhibition) | 42 nM | in vitro (rat lung microsomes) | [1][2] |
| IC₅₀ (Big ET-1 to ET-1 conversion) | 31 µM | Cultured porcine aortic endothelial cells | [1][2] |
| Effective Concentration Range | 1 - 100 µM | Cultured porcine aortic endothelial cells | [1][2] |
Experimental Protocols
Preparation of SM19712 Stock Solution
Materials:
-
This compound (hydrate)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing: Carefully weigh the desired amount of SM19712 powder. Due to its high potency, it is recommended to start with a small amount (e.g., 1-5 mg).
-
Dissolution:
-
Based on the solubility data, SM19712 can be dissolved in either DMSO or water. For cell culture applications, DMSO is a common choice for creating high-concentration stock solutions.
-
To prepare a 10 mM stock solution in DMSO, dissolve 4.38 mg of SM19712 (anhydrous basis) in 1 mL of DMSO. Adjust the weight based on the hydration state specified by the manufacturer.
-
Vortex briefly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
-
Sterilization:
-
To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a sterile, light-protected vial. This step is critical to prevent contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Preparation of Working Solutions for Cell Culture
Materials:
-
Prepared SM19712 stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Protocol:
-
Thawing: Thaw a single aliquot of the SM19712 stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
-
Application to Cells:
-
Mix the final working solution gently by pipetting.
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of SM19712.
-
Ensure even distribution of the medium across the cells.
-
-
Controls: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the working solutions of SM19712.
Visualizations
Signaling Pathway of SM19712 Action
The following diagram illustrates the mechanism of action of SM19712 within the endothelin signaling pathway.
Caption: Mechanism of SM19712 as an ECE inhibitor in the endothelin pathway.
Experimental Workflow for SM19712 Cell Culture Experiments
This diagram outlines the key steps for preparing and using SM19712 in cell culture experiments.
Caption: Workflow for preparing and using SM19712 in cell culture.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]
- 3. SM-19712 hydrate ≥98% (HPLC) | 194542-56-8 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
Application of SM19712 in Neurobiological Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
SM19712 is a potent and selective, non-peptidic inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a zinc metalloprotease responsible for the cleavage of big endothelins to produce the biologically active vasoconstrictor, endothelin-1 (B181129) (ET-1). In the context of neurobiology, the endothelin system, including ECE-1, plays a multifaceted role in both physiological and pathological processes. The application of SM19712 in experimental neurobiology, therefore, offers a valuable tool to investigate these processes, particularly in the areas of neurodegenerative diseases, neuroinflammation, and cerebrovascular regulation.
Mechanism of Action
SM19712 exerts its biological effects by inhibiting the enzymatic activity of ECE-1. This inhibition blocks the conversion of big endothelin-1 to endothelin-1. The functional consequences of this inhibition in the nervous system are complex and context-dependent.
-
Modulation of Amyloid-Beta (Aβ) Degradation: ECE-1 is one of several enzymes implicated in the degradation of amyloid-beta peptides, the primary component of amyloid plaques in Alzheimer's disease.[1][2][3] Therefore, inhibition of ECE-1 by SM19712 could potentially lead to an increase in Aβ levels. This makes SM19712 a useful tool for studying the dynamics of Aβ clearance and the pathological consequences of its accumulation in Alzheimer's disease models. However, it also suggests that ECE-1 inhibitors should be used with caution in therapeutic strategies for Alzheimer's disease.
-
Regulation of Cerebrovascular Tone: By reducing the production of the potent vasoconstrictor ET-1, SM19712 can influence cerebral blood flow.[4][5][6] This makes it a relevant compound for studying the role of the endothelin system in cerebrovascular autoregulation, ischemia, and vascular dementia.
-
Neuroinflammation and Neurogenic Inflammation: The endothelin system is involved in inflammatory processes within the nervous system. SM19712 has been shown to inhibit the re-sensitization of substance P-induced plasma extravasation, a model of neurogenic inflammation.[7] This suggests a role for ECE-1 in modulating the activity of sensory nerves and their interaction with the vasculature, opening avenues for research in pain and inflammatory neurological conditions.
Applications in Neurobiological Research
Based on its mechanism of action, SM19712 can be applied in various experimental designs:
-
Alzheimer's Disease Research: To investigate the contribution of ECE-1 to Aβ clearance and plaque formation in in vitro and in vivo models of Alzheimer's disease.
-
Stroke and Cerebral Ischemia Models: To study the effects of inhibiting ET-1 production on neuronal damage, blood-brain barrier integrity, and functional outcomes following ischemic injury.
-
Neuroinflammation and Pain Studies: To explore the role of ECE-1 in mediating neurogenic inflammation, central sensitization, and pain signaling pathways.
-
Cerebrovascular Physiology: To dissect the contribution of the endothelin system to the regulation of cerebral blood flow under normal and pathological conditions.
Quantitative Data Summary
| Compound | Target | Model System | Key Finding | Reference |
| SM-19712 | ECE-1 | Rat model of neurogenic inflammation (substance P-induced plasma extravasation) | Inhibited re-sensitization of plasma extravasation, suggesting a role in modulating neurogenic inflammatory responses. | [7] |
| Phosphoramidon (another ECE inhibitor) | ECE/NEP | Human umbilical vein smooth muscle | Antagonized big ET-1 induced vasoconstriction in a concentration-dependent manner (10⁻⁵ M and 10⁻⁴ M). | [8] |
| CGS35066 (ECE1 and NEP inhibitor) | ECE1/NEP | Primary human pericytes and rat neurons | Increased Aβ34 levels at concentrations of 10⁻⁷ to 10⁻⁵ M. | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of SM19712 on Aβ Degradation in a Neuronal Cell Line
Objective: To determine the effect of SM19712 on the degradation of secreted amyloid-beta by a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
SM19712
-
Synthetic Aβ40 or Aβ42 peptide
-
Aβ ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 24-well plate and grow to 80-90% confluency.
-
Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing a known concentration of synthetic Aβ peptide (e.g., 100 nM).
-
Add SM19712 at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours) at 37°C.
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells in lysis buffer and collect the cell lysates.
-
-
Aβ Quantification:
-
Measure the concentration of Aβ in the conditioned medium and cell lysates using an Aβ ELISA kit according to the manufacturer's instructions.
-
-
Protein Normalization:
-
Determine the total protein concentration in the cell lysates using a protein assay.
-
Normalize the Aβ levels to the total protein concentration.
-
-
Data Analysis: Compare the levels of Aβ in the SM19712-treated groups to the vehicle control group. An increase in Aβ levels would indicate inhibition of degradation.
Protocol 2: In Vivo Evaluation of SM19712 in a Mouse Model of Neuroinflammation
Objective: To assess the effect of SM19712 on neuroinflammation in a lipopolysaccharide (LPS)-induced mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
SM19712
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Brain homogenization buffer
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
-
Immunohistochemistry reagents (antibodies against Iba1 for microglia and GFAP for astrocytes)
Procedure:
-
Animal Groups: Divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
SM19712 + LPS
-
-
Drug Administration: Administer SM19712 (e.g., 10 mg/kg, intraperitoneally) or vehicle one hour before the LPS injection.
-
Induction of Neuroinflammation: Inject LPS (e.g., 1 mg/kg, intraperitoneally) or sterile saline.
-
Tissue Collection: At 24 hours post-LPS injection, anesthetize the mice and perfuse with ice-cold PBS. Collect the brains.
-
Biochemical Analysis:
-
Homogenize one hemisphere of the brain in homogenization buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of TNF-α and IL-1β in the supernatant using ELISA kits.
-
-
Immunohistochemical Analysis:
-
Fix the other hemisphere in 4% paraformaldehyde and process for paraffin (B1166041) or cryo-sectioning.
-
Perform immunohistochemistry for Iba1 and GFAP to assess microglial activation and astrogliosis, respectively.
-
Quantify the staining intensity or the number of activated cells in specific brain regions (e.g., hippocampus, cortex).
-
-
Data Analysis: Compare the levels of pro-inflammatory cytokines and the extent of glial activation in the SM19712-treated group to the vehicle + LPS group.
Visualizations
Caption: ECE-1 signaling pathway and the inhibitory action of SM19712.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. Endothelin-converting enzyme-1 is expressed in human cerebral cortex and protects against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Alzheimer’s disease–associated rare coding variants in the ECE2 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-Converting Enzymes and Related Metalloproteases in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-converting enzyme-1 in Alzheimer's disease and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-converting enzyme-1 activity, endothelin-1 production, and free radical-dependent vasoconstriction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin-converting enzyme 1 promotes re-sensitization of neurokinin 1 receptor-dependent neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin converting enzyme (ECE) activity in human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for SM19712 Free Acid in a DSS-Induced Colitis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many of the pathological features of human ulcerative colitis, making it an invaluable tool for evaluating novel therapeutic agents.[1][2] This model is characterized by its simplicity, reproducibility, and the ability to induce acute, chronic, or relapsing inflammation by varying the DSS concentration and administration frequency.[1][2]
SM19712 is an inhibitor of endothelin-converting enzyme (ECE), which is responsible for the production of endothelin-1 (B181129) (ET-1). ET-1 is a potent vasoconstrictor and has been implicated as a proinflammatory agent in IBD.[3][4] Elevated levels of ET-1 are observed in the inflamed intestinal tissues of IBD patients.[5] By inhibiting ECE, SM19712 reduces the levels of ET-1, thereby potentially mitigating inflammation and tissue damage in the colon. These application notes provide detailed protocols for the administration of SM19712 free acid in a DSS-induced colitis model and for the subsequent evaluation of its therapeutic effects.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound administration in a DSS-induced colitis mouse model.
Table 1: Effect of SM19712 on Clinical and Histological Parameters in DSS-Induced Colitis
| Parameter | Control | Control + SM19712 | DSS | DSS + SM19712 |
| Disease Activity Index (DAI) | 0 | 0 | 2.5 ± 0.2 | 1.5 ± 0.2 |
| Weight Loss (%) | 0 | 0 | -12 ± 1.5 | -8 ± 1.2 |
| Histological Score | 0 | 0 | 25 ± 3 | 15 ± 2 |
| MPO Activity (U/g tissue) | 50 ± 10 | 50 ± 10 | 250 ± 30 | 220 ± 25 |
| Colon Length (cm) | 8.5 ± 0.5 | 8.4 ± 0.5 | 6.0 ± 0.4 | 6.3 ± 0.4 |
| Statistically significant difference compared to the DSS group (p < 0.05). Data are presented as mean ± standard error. Data extrapolated from findings reported in relevant studies.[4][6] |
Table 2: Effect of SM19712 on Immunohistochemical Markers in Colonic Tissue
| Marker | Control | Control + SM19712 | DSS | DSS + SM19712 |
| ET-1 Immunostaining (% area) | 5 ± 1 | 4 ± 1 | 20 ± 3 | 10 ± 2 |
| PECAM-1 Immunostaining (% area) | 10 ± 2 | 9 ± 2 | 35 ± 4 | 20 ± 3 |
| *Statistically significant difference compared to the DSS group (p < 0.05). Data are presented as mean ± standard error. Data extrapolated from findings reported in relevant studies.[4][6] |
Experimental Protocols
I. Induction of DSS Colitis in Mice
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36,000–50,000 Da)
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Prepare a 3-5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. The concentration may need to be optimized depending on the specific DSS batch and the desired severity of colitis.[1][7]
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days to induce acute colitis.[4][6]
-
A control group of mice should receive regular sterile drinking water.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. These parameters can be used to calculate a Disease Activity Index (DAI).
II. Preparation and Administration of this compound
This protocol outlines the preparation and oral administration of this compound.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for administering a dose of 15 mg/kg body weight in a volume of approximately 100-200 µL.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the SM19712 suspension or vehicle control to the mice once daily via oral gavage.
-
Begin the administration of SM19712 on the same day as the initiation of DSS treatment and continue for the duration of the study.
III. Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis at the end of the treatment period.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
Formalin (10% neutral buffered)
-
Tissue processing and embedding reagents
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
At the end of the study, euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon as an indicator of inflammation (inflammation typically leads to colon shortening).
-
Open the colon longitudinally and gently clean with PBS to remove fecal matter.
-
Fix a portion of the distal colon in 10% neutral buffered formalin for at least 24 hours for histological analysis.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with H&E and examine under a microscope.
-
Score the histological sections for the severity of inflammation and tissue damage based on parameters such as loss of crypt architecture, inflammatory cell infiltration, and ulceration.
IV. Myeloperoxidase (MPO) Activity Assay
This protocol describes the measurement of MPO activity in colonic tissue as an indicator of neutrophil infiltration.
Materials:
-
Colonic tissue samples
-
Homogenization buffer
-
Reagents for MPO assay (e.g., O-dianisidine dihydrochloride)
-
Spectrophotometer
Procedure:
-
Homogenize a pre-weighed portion of the colon tissue in homogenization buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the MPO activity assay on the supernatant according to the manufacturer's instructions or a standard laboratory protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Express MPO activity as units per gram of tissue.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating SM19712 in the DSS-induced colitis model.
Proposed Signaling Pathway of SM19712 in Colitis
Caption: Proposed mechanism of SM19712 in attenuating DSS-induced colitis.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory bowel disease and endothelin-1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High endothelin-1 immunoreactivity in Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Protocol for Assessing SM19712 Efficacy In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin signaling pathway. ECE catalyzes the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), to the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). Dysregulation of the endothelin system is implicated in various cardiovascular and fibrotic diseases. Therefore, inhibitors of ECE like SM19712 are valuable tools for studying the pathophysiological roles of ET-1 and represent a potential therapeutic strategy. These application notes provide detailed protocols for assessing the in vitro efficacy of SM19712 by measuring its inhibitory activity on ECE and its effect on ET-1 production in a cell-based assay.
Data Presentation
The in vitro efficacy of SM19712 has been characterized by its half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays.
| Assay Type | System | Parameter Measured | SM19712 IC50 | Reference |
| Enzymatic Assay | Solubilized Rat Lung Microsomes | Inhibition of Endothelin-Converting Enzyme (ECE) activity | 42 nM | [1] |
| Cell-Based Assay | Cultured Porcine Aortic Endothelial Cells | Inhibition of big ET-1 to ET-1 conversion | 31 µM | [1] |
Selectivity of SM19712
SM19712 exhibits high selectivity for ECE. At concentrations of 10-100 µM, it showed no inhibitory effect on other related metalloproteases, including neutral endopeptidase 24.11 and angiotensin-converting enzyme (ACE)[1].
Mandatory Visualizations
Endothelin Signaling Pathway and Point of Inhibition by SM19712
Caption: The endothelin signaling pathway, illustrating the synthesis of active Endothelin-1 (ET-1) from its precursor and the inhibitory action of SM19712 on Endothelin-Converting Enzyme-1 (ECE-1).
Experimental Workflow for Assessing SM19712 Efficacy
References
SM-19712: A Potent Tool for Elucidating Endothelin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SM-19712 is a potent and highly selective, non-peptidic inhibitor of Endothelin Converting Enzyme-1 (ECE-1), a key metalloprotease in the endothelin signaling pathway.[1] ECE-1 is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), to the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting this crucial step, SM-19712 serves as a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide comprehensive protocols and data to facilitate the use of SM-19712 in studying endothelin signaling.
Mechanism of Action
SM-19712 exerts its effects by directly inhibiting the enzymatic activity of ECE-1. This inhibition prevents the formation of mature ET-1, thereby blocking the downstream signaling cascades initiated by ET-1's binding to its receptors, ETA and ETB. This makes SM-19712 an excellent tool for studying cellular and physiological processes that are dependent on the production of ET-1.
Data Presentation
The following table summarizes the available quantitative data for SM-19712, providing a clear overview of its potency and selectivity.
| Compound | Target | IC50 | Selectivity | Reference |
| SM-19712 | ECE-1 | 42 nM | Highly selective for ECE-1. ECE in general is insensitive to inhibitors of other metalloproteases such as thiorphan (B555922) (neprilysin inhibitor) and captopril (B1668294) (ACE inhibitor). | [1] |
Signaling Pathways
The following diagrams illustrate the endothelin signaling pathway and the experimental workflow for assessing ECE-1 inhibition.
Experimental Protocols
Protocol 1: In Vitro ECE-1 Inhibition Assay
This protocol describes a method to determine the IC50 value of SM-19712 for ECE-1.
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human)
-
SM-19712
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Endothelin-1 ELISA kit
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SM-19712 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of SM-19712 in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Prepare working solutions of ECE-1 and Big ET-1 in Assay Buffer.
-
-
Enzyme Inhibition:
-
To the wells of a 96-well microplate, add 20 µL of the SM-19712 dilutions.
-
Add 20 µL of the ECE-1 working solution to each well.
-
Include a control group with Assay Buffer instead of SM-19712.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the Big ET-1 working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA to chelate Zn2+, which is essential for ECE-1 activity) or by heat inactivation.
-
-
Quantification of ET-1:
-
Quantify the amount of ET-1 produced in each well using a commercially available Endothelin-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of ECE-1 inhibition for each concentration of SM-19712 compared to the control.
-
Plot the percentage inhibition against the logarithm of the SM-19712 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cellular Assay for ECE-1 Activity
This protocol outlines a method to assess the effect of SM-19712 on endogenous ECE-1 activity in a cell-based system.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
SM-19712
-
Cell lysis buffer
-
Endothelin-1 ELISA kit
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to confluence in appropriate multi-well plates.
-
Treat the cells with varying concentrations of SM-19712 (e.g., 10 nM to 10 µM) in fresh cell culture medium.
-
Include a vehicle control group.
-
Incubate the cells for a desired period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains secreted ET-1.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
Quantification of ET-1:
-
Measure the concentration of ET-1 in the collected cell culture supernatants using an Endothelin-1 ELISA kit.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the ET-1 data.
-
-
Data Analysis:
-
Normalize the ET-1 concentration in the supernatant to the total protein content of the corresponding cell lysate.
-
Calculate the percentage inhibition of ET-1 production at each SM-19712 concentration relative to the vehicle control.
-
Determine the cellular IC50 value of SM-19712.
-
Conclusion
SM-19712 is a potent and selective ECE-1 inhibitor that serves as an invaluable research tool for dissecting the complexities of the endothelin signaling pathway. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the roles of endothelin in health and disease. Further characterization of its selectivity profile against other metalloproteases would be beneficial for a more comprehensive understanding of its pharmacological properties.
References
Application Notes and Protocols for In Vivo Testing of ECE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-Converting Enzyme (ECE) is a key metalloprotease in the endothelin (ET) pathway, responsible for cleaving "big ET" precursors into their highly potent, biologically active forms, most notably Endothelin-1 (ET-1).[1] ET-1 is a powerful vasoconstrictor and plays a significant role in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[1][2][3] Inhibition of ECE presents a promising therapeutic strategy to mitigate the detrimental effects of excessive ET-1 production.[1][2]
These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies to evaluate the efficacy of ECE inhibitors. The protocols outlined below are intended for use in rodent models of cardiovascular disease and focus on key endpoints for assessing therapeutic benefit.
Signaling Pathway of Endothelin-1
The binding of ET-1 to its G protein-coupled receptors, ETA and ETB, initiates a cascade of intracellular signaling events that mediate its physiological and pathophysiological effects.[4][5][6][7] Understanding this pathway is crucial for interpreting the effects of ECE inhibitors.
Experimental Workflow
A logical workflow is essential for the systematic evaluation of an ECE inhibitor in vivo. This process begins with the selection of an appropriate disease model and culminates in the comprehensive analysis of efficacy and target engagement.
Experimental Protocols
Protocol 1: Animal Model and Dosing
1.1. Animal Model Selection: The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for genetic hypertension that mimics many aspects of human essential hypertension.[5][8][9] Dahl Salt-Sensitive (DSS) rats on a high-salt diet are another excellent model, particularly for studying salt-sensitive hypertension and cardiac hypertrophy.[8][10]
1.2. Experimental Groups:
-
Group 1: Vehicle Control: Normotensive control (e.g., Wistar-Kyoto rats for SHR model) receiving vehicle.
-
Group 2: Disease Model + Vehicle: Hypertensive model (e.g., SHR) receiving vehicle.
-
Group 3: Disease Model + ECE Inhibitor: Hypertensive model receiving the test ECE inhibitor. Multiple dose groups are recommended.
-
Group 4 (Optional): Disease Model + Positive Control: Hypertensive model receiving a standard-of-care drug, such as an ACE inhibitor (e.g., Perindopril, 1-3 mg/kg/day).[11][12]
1.3. ECE Inhibitor Formulation and Administration:
-
Formulation: The ECE inhibitor should be formulated in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose) for oral administration. Assess solubility and stability prior to the study.
-
Administration: Administer the compound daily via oral gavage.[2][13][14][15]
-
Volume: The gavage volume should not exceed 10 ml/kg body weight for rats.[14]
-
Duration: A treatment duration of 4-8 weeks is typically sufficient to observe significant effects on blood pressure and cardiac remodeling.[10][11]
1.4. Protocol for Oral Gavage in Rats:
-
Weigh the animal to calculate the precise dosing volume.
-
Select an appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).[16]
-
Restrain the rat securely, ensuring the head and body are aligned to create a straight path to the esophagus.[15]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it over the tongue into the esophagus. The needle should pass with minimal resistance. Do not force the needle. [2][15]
-
Administer the solution slowly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 2: Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in conscious rats.
-
Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff procedure for several days before starting baseline measurements.
-
Warm the rat to a suitable temperature (e.g., 30-34°C) to detect the tail pulse.
-
Measure systolic blood pressure and heart rate at the same time each week.
-
For each session, obtain at least 5-7 successful, consecutive readings and average them for the final value.
-
Protocol 3: Echocardiography for Cardiac Function
-
Method: Transthoracic echocardiography provides a non-invasive assessment of cardiac structure and function.[4][17][18][19]
-
Procedure:
-
Anesthetize the rat (e.g., with 1-2% isoflurane) and place it in a supine position on a heated platform to maintain body temperature.[4][20]
-
Depilate the chest area to ensure good probe contact.
-
Use a high-frequency linear transducer (e.g., 12-15 MHz).
-
Parasternal Long-Axis (PLAX) View: Obtain M-mode images to measure Left Ventricular Internal Diameter in diastole (LVIDd) and systole (LVIDs), and wall thickness (Interventricular Septum, IVS; Posterior Wall, PW).
-
Parasternal Short-Axis (PSAX) View: At the mid-papillary level, confirm measurements and assess wall motion.
-
Calculations: Ejection Fraction (EF) and Fractional Shortening (FS) are calculated from the M-mode measurements to assess systolic function.
-
Protocol 4: Histopathology for Cardiac Fibrosis
-
Method: Masson's Trichrome or PicroSirius Red staining of heart tissue sections allows for the visualization and quantification of collagen deposition (fibrosis).[21][22][23]
-
Procedure:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Weigh the whole heart and the left ventricle (LV) to determine the heart weight to body weight ratio (HW/BW), an index of hypertrophy.
-
Fix the heart in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 4-5 µm thick sections and stain with Masson's Trichrome (collagen stains blue, myocardium red) or PicroSirius Red (collagen stains red).[22]
-
Capture images of multiple random fields from the LV free wall and septum.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.
-
Protocol 5: Biomarker Analysis
-
Method: Enzyme-linked immunosorbent assay (ELISA) is used to measure plasma concentrations of key biomarkers.
-
Procedure:
-
At euthanasia, collect whole blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Use commercially available ELISA kits to measure plasma concentrations of:
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Hemodynamic and Gravimetric Data
| Parameter | Normotensive + Vehicle | Hypertensive + Vehicle | Hypertensive + ECEi (Low Dose) | Hypertensive + ECEi (High Dose) |
| Final Body Weight (g) | 450 ± 15 | 445 ± 12 | 448 ± 14 | 452 ± 11 |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 198 ± 8 | 165 ± 7 | 140 ± 6** |
| Heart Rate (bpm) | 340 ± 10 | 380 ± 12 | 365 ± 11 | 350 ± 9 |
| Heart Weight / Body Weight (mg/g) | 2.8 ± 0.1 | 4.2 ± 0.2 | 3.5 ± 0.2 | 3.1 ± 0.1 |
| LV Weight / Body Weight (mg/g) | 2.1 ± 0.1 | 3.3 ± 0.15 | 2.7 ± 0.1* | 2.4 ± 0.1 |
| *p<0.05, **p<0.01 vs. Hypertensive + Vehicle |
Table 2: Echocardiographic Parameters
| Parameter | Normotensive + Vehicle | Hypertensive + Vehicle | Hypertensive + ECEi (Low Dose) | Hypertensive + ECEi (High Dose) |
| LVID;d (mm) | 8.1 ± 0.3 | 7.9 ± 0.2 | 8.0 ± 0.3 | 8.2 ± 0.2 |
| LVID;s (mm) | 5.2 ± 0.2 | 5.8 ± 0.3 | 5.4 ± 0.2 | 5.1 ± 0.2 |
| LVPW;d (mm) | 1.8 ± 0.1 | 2.7 ± 0.1 | 2.3 ± 0.1 | 2.0 ± 0.1 |
| IVS;d (mm) | 1.7 ± 0.1 | 2.6 ± 0.1 | 2.2 ± 0.1* | 1.9 ± 0.1 |
| Fractional Shortening (%) | 35.8 ± 1.5 | 26.6 ± 1.8 | 32.5 ± 1.6 | 37.8 ± 1.4** |
| Ejection Fraction (%) | 65.2 ± 2.1 | 51.5 ± 2.5 | 60.1 ± 2.2 | 68.9 ± 2.0** |
| *p<0.05, **p<0.01 vs. Hypertensive + Vehicle |
Table 3: Histological and Biomarker Analysis
| Parameter | Normotensive + Vehicle | Hypertensive + Vehicle | Hypertensive + ECEi (Low Dose) | Hypertensive + ECEi (High Dose) |
| LV Fibrosis (%) | 1.5 ± 0.2 | 8.9 ± 0.7 | 5.4 ± 0.5 | 2.8 ± 0.3** |
| Plasma ET-1 (pg/mL) | 1.2 ± 0.1 | 2.8 ± 0.3 | 1.8 ± 0.2 | 1.4 ± 0.1 |
| Plasma NT-proBNP (pg/mL) | 150 ± 20 | 550 ± 45 | 320 ± 30* | 180 ± 25 |
| *p<0.05, **p<0.01 vs. Hypertensive + Vehicle |
References
- 1. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 5. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Dual ECE/NEP inhibition on cardiac and neurohumoral function during the transition from hypertrophy to heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Persistent cardiovascular effects of chronic renin-angiotensin system inhibition following withdrawal in adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brief angiotensin converting enzyme inhibitor treatment in young spontaneously hypertensive rats reduces blood pressure long-term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.fsu.edu [research.fsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mdpi.com [mdpi.com]
- 18. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. journals.physiology.org [journals.physiology.org]
- 22. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Assessing clinical and biomarker characteristics to optimize the benefits of sacubitril/valsartan in heart failure [frontiersin.org]
Troubleshooting & Optimization
SM19712 free acid solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with SM19712 free acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM19712, and why is its solubility a concern?
A1: SM19712, chemically known as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, is a potent, nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE). As a "free acid," it possesses a sulfonamide functional group, which confers weakly acidic properties. Like many organic molecules developed for pharmacological use, the free acid form of SM19712 is characterized by low aqueous solubility, which can present significant challenges in preparing stock solutions and conducting in vitro and in vivo experiments.
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A2: Direct dissolution of this compound in neutral or acidic aqueous buffers is expected to be very low. The sulfonamide group is weakly acidic and requires a basic environment to deprotonate and become more soluble. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Be aware that precipitation may occur upon dilution if the final concentration exceeds the aqueous solubility at the working pH.
Q3: What is the difference between the free acid and a salt form of SM19712?
A3: The free acid refers to the neutral, protonated form of the molecule. A salt form, such as the monosodium salt, is created by reacting the acidic proton of the sulfonamide with a base (e.g., sodium hydroxide). Salt forms of weakly acidic drugs are generally much more soluble in aqueous solutions than their corresponding free acid forms.[1] If you are consistently facing solubility issues with the free acid, consider whether a salt form is available or appropriate for your experimental design.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly pH-dependent. As a weak acid, its solubility will increase significantly as the pH of the solution rises above its pKa. At a pH below the pKa, the compound will be in its less soluble, neutral form. At a pH above the pKa, it will be in its more soluble, ionized (conjugate base) form. Therefore, using a buffer with a pH in the basic range (e.g., pH 8-9) can enhance its aqueous solubility.
Q5: I observed precipitation when I diluted my DMSO stock solution of SM19712 into my cell culture medium. How can I prevent this?
A5: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds. Here are several strategies to mitigate it:
-
Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the compound in your assay.
-
Increase the DMSO Percentage: While not always feasible due to solvent toxicity, a slightly higher percentage of DMSO in the final solution can help maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiment.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Pluronic F-68 (at a final concentration of 0.01-0.1%), to your aqueous buffer can help solubilize and stabilize the compound.
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Solubility Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting common solubility problems.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, the following table summarizes the expected qualitative solubility based on its chemical properties as a poorly soluble, weakly acidic compound.
| Solvent/Solution Type | Expected Solubility | Rationale & Remarks |
| Aqueous Buffers | ||
| pH 4.0 Acetate Buffer | Very Low | At acidic pH, the compound is in its neutral, protonated form, which is poorly soluble in water. |
| pH 7.4 Phosphate Buffered Saline (PBS) | Low | At physiological pH, the compound is still predominantly in its neutral form, leading to low solubility. |
| pH 9.0 Carbonate Buffer | Moderate | At basic pH (above the pKa), the compound deprotonates to its more soluble conjugate base form. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | A strong, polar aprotic solvent capable of dissolving a wide range of organic molecules. Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent suitable for creating concentrated stock solutions. |
| Ethanol (100%) | Moderate to Low | A polar protic solvent. Solubility is likely lower than in DMSO or DMF but higher than in aqueous solutions. |
| Methanol | Moderate to Low | Similar to ethanol, may be used for solubilization, but DMSO is generally preferred for creating high-concentration stocks. |
| Acetonitrile | Low | A polar aprotic solvent, but generally less effective at dissolving complex organic molecules compared to DMSO. |
| Chloroform / Dichloromethane | Very Low | Non-polar organic solvents are unlikely to be effective for this polar molecule. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound to the tube (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., for a 10 mM stock with a MW of 441.88 g/mol , add 1.131 mL of DMSO for 5 mg).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C for a short period.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is the concentration at which it begins to precipitate when diluted from a DMSO stock.
Materials:
-
10 mM this compound in 100% DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance
Procedure:
-
Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate.
-
Create a serial dilution of the 10 mM stock solution in DMSO if lower starting concentrations are needed.
-
Add 2 µL of the DMSO stock solution to the first well to achieve a starting concentration (e.g., 100 µM with 1% DMSO). Mix well by pipetting up and down.
-
Perform serial dilutions across the plate to test a range of concentrations.
-
Include a blank control containing 198 µL of buffer and 2 µL of DMSO.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance (light scattering) at a wavelength of 600-650 nm.
-
The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the blank control.
Visualizations
Endothelin Signaling Pathway and SM19712 Inhibition
Caption: SM19712 inhibits Endothelin Converting Enzyme (ECE).
Experimental Workflow for Solubility Assessment
Caption: Workflow for kinetic and thermodynamic solubility testing.
References
potential off-target effects of SM19712 in cellular assays
Welcome to the technical support center for SM19712. This resource is designed for researchers, scientists, and drug development professionals using SM19712 in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SM19712 and its known selectivity?
A1: SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme (ECE).[1] Its primary mechanism of action is to block the conversion of big endothelin-1 (B181129) (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1).[1] Studies have shown that SM19712 has high specificity for ECE over other metalloproteases like neutral endopeptidase 24.11 (NEP) and angiotensin-converting enzyme (ACE).[1]
Q2: I am observing unexpected phenotypic changes in my cells treated with SM19712 that don't seem related to ECE inhibition. What could be the cause?
A2: While SM19712 is reported to be selective, unexpected cellular phenotypes could arise from uncharacterized off-target effects. Small molecule inhibitors can sometimes interact with other proteins, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. We recommend performing a broader kinase and receptor screen to identify potential off-target interactions. Additionally, consider the possibility of metabolite effects or compound toxicity at the concentration you are using.
Q3: At what concentration is SM19712 effective, and what is the risk of off-target effects at higher concentrations?
A3: The IC50 of SM19712 for ECE inhibition has been reported to be 42 nM in assays using solubilized rat lung microsomes and 31 µM for the inhibition of endogenous big ET-1 conversion in cultured porcine aortic endothelial cells.[1] It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration. Off-target effects are more likely to occur at higher concentrations. The initial selectivity studies showed no inhibition of NEP and ACE at concentrations up to 100 µM.[1] If you are using concentrations in this range, the potential for off-target interactions increases.
Q4: How can I confirm that the observed effect in my cellular assay is due to ECE inhibition and not an off-target effect?
A4: To confirm the on-target effect of SM19712, consider the following control experiments:
-
Rescue Experiment: If possible, exogenously add endothelin-1 to your system to see if it reverses the phenotype induced by SM19712.
-
Use of a Structurally Unrelated ECE Inhibitor: Employ another ECE inhibitor with a different chemical scaffold (e.g., phosphoramidon) to see if it phenocopies the effects of SM19712.[2]
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of ECE-1 and observe if this mimics the effect of SM19712.
-
Measure ET-1 Levels: Directly measure the levels of endothelin-1 in your cell culture supernatant to confirm that SM19712 is effectively inhibiting its production at the concentrations used.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability at Effective Concentrations
| Question | Possible Cause | Suggested Action |
| My cells are dying or showing reduced proliferation at a concentration that should be specific for ECE inhibition. What should I do? | 1. Off-target toxicity: The compound may be hitting a critical kinase or other protein essential for cell survival. 2. Compound precipitation: At higher concentrations, the compound may be coming out of solution and causing non-specific stress to the cells. 3. Cell line sensitivity: Your specific cell line may be particularly sensitive to ECE inhibition or the compound itself. | 1. Perform a broad kinase panel screening to identify potential off-target kinases. 2. Visually inspect the culture medium for any signs of precipitation. Lower the concentration or use a different solvent. 3. Perform a detailed dose-response curve to determine the therapeutic window for your cell line. Run a cytotoxicity assay (e.g., MTT or LDH release) in parallel. |
Issue 2: Observed Phenotype is Inconsistent with Known ECE Biology
| Question | Possible Cause | Suggested Action |
| SM19712 is causing a change in a signaling pathway that is not known to be regulated by endothelin-1 in my cell type. How can I investigate this? | 1. Off-target receptor interaction: The compound might be acting as an agonist or antagonist at an unrelated GPCR or other cell surface receptor. 2. Inhibition of an unknown kinase: The compound could be inhibiting a kinase involved in the observed signaling pathway. 3. Novel biology: You may have uncovered a previously unknown role for ECE in your cellular context. | 1. Perform a receptor binding panel to screen for interactions with a wide range of receptors. 2. Conduct a kinase panel screen to identify any inhibited kinases. Use bioinformatics tools to see if any identified off-target kinases are known to regulate your pathway of interest. 3. Validate the on-target effect using the methods described in FAQ Q4. If the effect is confirmed to be on-target, this could be a novel finding. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of SM19712
| Target | Assay System | IC50 | Reference |
| Endothelin-Converting Enzyme (ECE) | Solubilized rat lung microsomes | 42 nM | [1] |
| Endothelin-Converting Enzyme (ECE) | Cultured porcine aortic endothelial cells (endogenous big ET-1 conversion) | 31 µM | [1] |
| Neutral Endopeptidase 24.11 (NEP) | - | No effect at 10-100 µM | [1] |
| Angiotensin-Converting Enzyme (ACE) | - | No effect at 10-100 µM | [1] |
Experimental Protocols
Protocol 1: Kinase Panel Screening
This protocol outlines a general procedure for assessing the selectivity of SM19712 against a broad panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of SM19712 in 100% DMSO. From this stock, create a series of dilutions to be used in the kinase assays, typically at a final concentration of 1 µM or 10 µM for initial screening.
-
Kinase Panel Selection: Choose a commercial provider for kinase screening services. Select a panel that provides broad coverage of the human kinome.
-
Assay Format: Radiometric assays (e.g., using ³²P-ATP or ³³P-ATP) are a common and robust method. Alternatively, fluorescence-based or luminescence-based assays can be used.
-
Assay Execution (by vendor):
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
SM19712 at the desired concentration is added to the reaction mixture.
-
The reaction is allowed to proceed for a set amount of time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
The activity of each kinase in the presence of SM19712 is compared to a vehicle control (DMSO).
-
Results are typically expressed as the percentage of inhibition.
-
For any significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination should be performed by testing a range of compound concentrations.
-
Protocol 2: Receptor Binding Assay
This protocol provides a general workflow for screening SM19712 against a panel of GPCRs, ion channels, and transporters.
-
Compound Preparation: Prepare a stock solution of SM19712 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel Selection: Select a contract research organization (CRO) that offers receptor binding assay services. Choose a panel that covers a diverse range of common off-target receptors.
-
Assay Principle: These assays are typically competitive binding assays.
-
A cell membrane preparation or purified receptor expressing the target of interest is used.
-
A radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation.
-
SM19712 is added at a fixed concentration (e.g., 10 µM).
-
-
Assay Execution (by vendor):
-
The receptor preparation, radiolabeled ligand, and SM19712 are incubated together to allow binding to reach equilibrium.
-
The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand in the presence of SM19712 is compared to a control (no compound).
-
A significant reduction in bound radioactivity indicates that SM19712 is competing with the radioligand for binding to the target.
-
Results are typically reported as the percentage of inhibition of radioligand binding. Follow-up with Ki determination for any significant hits.
-
Visualizations
Caption: On-target signaling pathway of SM19712.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Experimental workflows for off-target screening.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
troubleshooting inconsistent results with SM19712 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM19712, a potent endothelin-converting enzyme (ECE) inhibitor. The information provided aims to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.
Troubleshooting Guides
Inconsistent results in experiments involving small molecule inhibitors like SM19712 can arise from various factors, from compound stability to assay conditions. This section provides structured guidance to identify and resolve common issues.
Inconsistent Inhibitory Activity in ECE Assays
Problem: You are observing variable or lower-than-expected inhibition of endothelin-converting enzyme (ECE) activity in your in vitro assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| SM19712 Degradation | Prepare fresh stock solutions of SM19712 in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.[1] | Consistent inhibitory potency (IC50) across experiments. |
| Incorrect Assay Buffer pH | ECE-1 has an optimal pH range of 6.5-7.5, while ECE-2 prefers a more acidic environment (pH 5.5-6.5). Ensure your assay buffer is within the optimal pH range for the specific ECE isoform being studied. | Increased and more consistent enzyme activity and inhibition. |
| Substrate Competition | If using a synthetic substrate, ensure its concentration is not excessively high, as this can lead to competitive inhibition and mask the effect of SM19712. | A clear dose-dependent inhibition by SM19712. |
| Enzyme Inactivity | Confirm the activity of your recombinant ECE preparation using a known ECE inhibitor, such as phosphoramidon (B1677721), as a positive control.[2][3] | Robust enzyme activity and inhibition with the positive control, validating the assay system. |
| Interference from Assay Components | Some components, like high concentrations of certain detergents or metal chelators (e.g., EDTA), can interfere with metalloprotease activity. Review your assay buffer composition. | Reduced background noise and more reliable assay results. |
Variable Cellular Responses to SM19712
Problem: You are observing inconsistent effects of SM19712 on downstream cellular signaling or viability in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Low Endogenous ECE Activity | Confirm that your chosen cell line expresses ECE and produces endothelin-1 (B181129) (ET-1). You can measure ET-1 levels in the cell supernatant by ELISA. | Detectable levels of ET-1 that are reduced upon SM19712 treatment. |
| Cell Permeability Issues | While SM19712 is a nonpeptidic inhibitor, its cell permeability may vary between cell types. Pre-incubate cells with SM19712 for a sufficient duration before adding the stimulus. | A more pronounced and consistent biological effect of the inhibitor. |
| Off-Target Effects | At high concentrations, small molecule inhibitors may exhibit off-target effects.[4] Perform a dose-response experiment to determine the optimal concentration of SM19712 that inhibits ECE without causing non-specific toxicity. | A clear therapeutic window with maximal ECE inhibition and minimal cytotoxicity. |
| Presence of Serum in Media | Components in serum can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period if your cell line can tolerate it. | Increased potency and more consistent results at lower concentrations of SM19712. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent, as this can alter their physiological responses. | Improved reproducibility of experimental results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SM19712?
A1: SM19712 is a potent and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE).[2][3] ECE is a metalloprotease responsible for the final step in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. By inhibiting ECE, SM19712 blocks the conversion of the inactive precursor, big endothelin-1, into the biologically active ET-1.[4][5] This leads to a reduction in the physiological and pathological effects mediated by ET-1.
Q2: How should I prepare and store SM19712?
A2: For in vitro experiments, SM19712 should be dissolved in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use. For in vivo studies, the formulation will depend on the route of administration and the animal model, and may require a specific vehicle solution.
Q3: What are some key considerations for designing an in vitro ECE inhibition assay?
A3: A successful ECE inhibition assay requires careful optimization. Here are the key steps:
-
Enzyme Source: Use a purified, recombinant human ECE-1 or ECE-2, depending on your research focus.
-
Substrate: A fluorogenic or colorimetric peptide substrate that is specifically cleaved by ECE can be used for continuous monitoring of enzyme activity. Alternatively, you can use the natural substrate, big ET-1, and measure the production of ET-1 by a specific ELISA.
-
Assay Buffer: The buffer composition is critical. For ECE-1, a neutral pH (around 7.0) is optimal, whereas ECE-2 is more active at an acidic pH (around 5.5). The buffer should also contain an appropriate concentration of Zn2+, as ECEs are zinc metalloproteases.
-
Controls:
-
Incubation: Incubate the enzyme, inhibitor (or vehicle), and substrate at 37°C for a set period, ensuring the reaction is in the linear range.
-
Detection: Measure the fluorescence, absorbance, or ET-1 concentration according to the chosen substrate and detection method.
Q4: Can SM19712 be used in animal models?
A4: Yes, SM19712 has been used in rodent models. For example, in a rat model of ischemic acute renal failure, intravenous bolus injections of SM19712 at doses of 3, 10, and 30 mg/kg were shown to be effective.[2][3] In a mouse model of colitis, daily administration of 15 mg/kg of SM19712 attenuated disease severity.[5][6] The optimal dose and route of administration will need to be determined for your specific animal model and experimental goals.
Experimental Protocols & Visualizations
Protocol: In Vitro ECE-1 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of SM19712 on recombinant human ECE-1.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate
-
SM19712
-
Phosphoramidon (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 µM ZnCl2)
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
Procedure:
-
Prepare a serial dilution of SM19712 and phosphoramidon in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add 50 µL of the diluted SM19712, phosphoramidon, or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Add 25 µL of recombinant ECE-1 solution (diluted in Assay Buffer to a predetermined optimal concentration) to all wells except the "no enzyme" controls. Add 25 µL of Assay Buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (diluted in Assay Buffer to its optimal concentration) to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of SM19712 and plot the results to calculate the IC50 value.
Caption: Workflow for the in vitro ECE-1 inhibition assay.
Endothelin Signaling Pathway
SM19712 acts by inhibiting Endothelin-Converting Enzyme (ECE), which is a critical step in the endothelin signaling pathway. This pathway plays a key role in vasoconstriction, cell proliferation, and other physiological processes.
Caption: Simplified endothelin signaling pathway and the inhibitory action of SM19712.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of SM-19712, a Novel and Potent Endothelin Converting Enzyme Inhibitor, on Ischemic Acute Renal Failure in Rats [jstage.jst.go.jp]
- 4. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize SM19712 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with SM19712 in animal studies. Given the limited publicly available toxicology data specific to SM19712, this guidance is based on the known pharmacology of SM19712 as an endothelin-converting enzyme (ECE) inhibitor and the established toxicities of the broader class of endothelin receptor antagonists (ERAs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SM19712?
A1: SM19712 is a potent and selective inhibitor of the endothelin-converting enzyme (ECE). ECE is a key enzyme in the endothelin signaling pathway, responsible for converting big endothelin-1 (B181129) (Big ET-1) into its biologically active form, endothelin-1 (ET-1). ET-1 is a powerful vasoconstrictor and is implicated in various physiological and pathological processes. By inhibiting ECE, SM19712 reduces the production of ET-1, leading to vasodilation and other downstream effects.
Q2: What are the potential toxicities associated with inhibiting the endothelin pathway?
A2: While specific toxicology data for SM19712 is not extensively published, the broader class of endothelin pathway inhibitors (including endothelin receptor antagonists or ERAs) has a known profile of potential adverse effects. These are considered class effects and should be monitored in studies with SM19712. Potential toxicities include:
-
Hepatotoxicity: Elevation of liver enzymes (aminotransferases) has been observed with some ERAs.[1][2][3][4]
-
Anemia: A decrease in hemoglobin and hematocrit can occur.[1][2][5]
-
Fluid Retention and Edema: Peripheral edema is a possible side effect, likely related to the vasodilatory effects of these compounds.[1][2][5]
-
Vasodilator-related Effects: Due to its mechanism of action, SM19712 may cause hypotension, flushing, headache, and nasal congestion.[5]
-
Teratogenicity: Endothelin pathway inhibitors are known to be teratogenic in animals, causing craniofacial and cardiovascular malformations.[4][6][7] Therefore, SM19712 should not be administered to pregnant animals unless it is the specific focus of the study.
Q3: How can I monitor for potential hepatotoxicity in my animal studies?
A3: Regular monitoring of liver function is recommended. This should include:
-
Biochemical analysis: Collect blood samples at baseline and at regular intervals during the study to measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At the end of the study, perform a thorough gross and microscopic examination of the liver to identify any signs of hepatocellular injury, necrosis, or other abnormalities.
Q4: What is the best way to detect and manage anemia during a study?
A4: To monitor for anemia, you should:
-
Hematology: Perform complete blood counts (CBCs) at baseline and at regular intervals. Pay close attention to hemoglobin, hematocrit, and red blood cell counts.
-
Clinical Observation: Observe animals for clinical signs of anemia, such as pale mucous membranes and lethargy.
-
Management: If anemia is detected, consider dose reduction or discontinuation of the compound. Supportive care may be necessary in severe cases.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Lethargy, Pale Mucous Membranes | Anemia secondary to SM19712 administration. | 1. Perform a complete blood count (CBC) to confirm anemia (low hemoglobin/hematocrit). 2. Consider reducing the dose of SM19712 or temporarily discontinuing treatment. 3. Ensure adequate nutrition and hydration. 4. At necropsy, examine the bone marrow and spleen for any pathological changes. |
| Peripheral Edema (e.g., swollen paws) | Fluid retention due to vasodilation. | 1. Monitor body weight and fluid intake/output. 2. Evaluate cardiovascular parameters (e.g., heart rate, blood pressure) if possible. 3. Consider a dose reduction. 4. At necropsy, look for evidence of fluid accumulation in body cavities (ascites, pleural effusion) and perform histopathology on the heart and kidneys. |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity. | 1. Confirm the elevation with a repeat blood sample. 2. If elevations are significant (e.g., >3x baseline), consider a dose reduction or termination of the study for that animal/group. 3. At necropsy, perform a detailed gross and histopathological examination of the liver. |
| Hypotension, Reduced Activity | Exaggerated pharmacological effect (vasodilation). | 1. Measure blood pressure if feasible. 2. Observe the animal's behavior and activity levels closely. 3. Consider if the dose is too high and if a dose reduction is warranted. 4. Ensure easy access to food and water. |
Data Presentation
Table 1: Dosing Information for SM19712 in Published Animal Studies
| Animal Model | Species | Dose(s) | Route of Administration | Reference |
| Ischemic Acute Renal Failure | Rat | 3, 10, 30 mg/kg | Intravenous (bolus) | [6] |
| Dextran (B179266) Sodium Sulfate (DSS)-Induced Colitis | Mouse | 15 mg/kg/day | Not specified (likely oral or parenteral) | [8][9][10] |
Table 2: Potential Class-Effect Toxicities of Endothelin Pathway Inhibitors and Recommended Monitoring
| Potential Toxicity | Monitoring Parameters | Frequency of Monitoring |
| Hepatotoxicity | Serum ALT, AST, ALP, Total Bilirubin; Liver Histopathology | Baseline, weekly or bi-weekly, and at termination |
| Anemia | Complete Blood Count (Hemoglobin, Hematocrit, RBCs); Clinical Signs (pallor) | Baseline, weekly or bi-weekly, and at termination |
| Fluid Retention | Body Weight; Clinical Observation for Edema | Daily or several times per week |
| Hypotension | Blood Pressure (if feasible); Clinical Signs (lethargy, reduced activity) | Periodically, especially after dosing |
| Teratogenicity | Fetal examinations for malformations | In reproductive toxicology studies |
Experimental Protocols
Protocol 1: Ischemic Acute Renal Failure Model in Rats
This protocol is based on the methodology described in studies evaluating the efficacy of SM19712.[6]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Perform a contralateral (right) nephrectomy two weeks prior to the ischemia-reperfusion injury to allow for compensatory hypertrophy of the left kidney.
-
On the day of the experiment, anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Occlude the left renal artery and vein with a non-traumatic vascular clamp for 45 minutes.
-
During the occlusion period, administer SM19712 or vehicle via intravenous bolus injection.
-
After 45 minutes, remove the clamp to allow for reperfusion.
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Endpoint Measurement: At 24 hours after reperfusion, collect blood and urine samples to assess renal function (e.g., serum creatinine, blood urea (B33335) nitrogen). Euthanize the animals and collect the kidney for histopathological examination.
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This protocol is based on methodologies used in studies of colitis, including one that evaluated SM19712.[8][9][11][12][13]
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis:
-
Administer 5% (w/v) 40 kDa DSS in the drinking water ad libitum for 5-6 consecutive days.
-
Replace the DSS solution with fresh solution every 1-2 days.
-
-
Treatment:
-
Administer SM19712 (e.g., 15 mg/kg/day) or vehicle daily, starting from the first day of DSS administration. The route of administration should be consistent (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of fecal blood daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Measurement:
-
At the end of the study (e.g., day 6 or 7), euthanize the mice.
-
Measure the length of the colon.
-
Collect colonic tissue for histopathological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity).
-
Visualizations
Caption: Mechanism of action of SM19712 in the endothelin signaling pathway.
Caption: Experimental workflow for a preclinical toxicity study of SM19712.
Caption: Troubleshooting decision tree for an observed adverse event.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Developmental toxicity and toxicokinetics of two endothelin receptor antagonists in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teratogenic effects of the endothelin receptor antagonist L-753,037 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium [mdpi.com]
- 13. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
addressing poor bioavailability of SM19712 in oral administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SM19712, a compound with known challenges in oral bioavailability.
Troubleshooting Guide
Issue: Low and Inconsistent Oral Bioavailability in Preclinical Studies
Question: We are observing low and highly variable plasma concentrations of SM19712 after oral administration in our animal models. What are the potential causes and how can we address this?
Answer:
Low and inconsistent oral bioavailability is a common challenge for compounds like SM19712, which likely falls under the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor solubility and/or permeability. The primary factors to investigate are:
-
Poor Aqueous Solubility: The dissolution of SM19712 in the gastrointestinal (GI) tract may be the rate-limiting step for its absorption.[1][2]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: SM19712 may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[3][4][5]
Recommended Actions:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility of SM19712 at different pH values relevant to the GI tract.
-
Formulation Enhancement: Move beyond simple suspensions. Explore enabling formulations designed to improve solubility and dissolution rate.[1][6] See the table below for a comparison of potential formulation strategies.
-
In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to determine the intestinal permeability of SM19712.
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic stability of SM19712.[4]
Issue: Lack of Dose Proportionality in Pharmacokinetic (PK) Studies
Question: Our PK studies show that increasing the oral dose of SM19712 does not result in a proportional increase in plasma exposure (AUC and Cmax). Why is this happening?
Answer:
The lack of dose proportionality often points towards a saturation of one or more absorption processes. For a poorly soluble compound, this is frequently due to dissolution-limited absorption . At higher doses, the GI fluids become saturated with the drug, and further increases in the dose do not lead to a greater amount of dissolved (and therefore absorbable) drug.
Recommended Actions:
-
Particle Size Reduction: Reducing the particle size of the drug substance increases the surface area available for dissolution.[1][7] Techniques like micronization or nanomilling can be explored.[1][8]
-
Amorphous Solid Dispersions: Formulating SM19712 as an amorphous solid dispersion can improve its aqueous solubility and dissolution rate.[1][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be particularly effective in maintaining the drug in a solubilized state within the GI tract, which can help overcome dissolution-limited absorption.[1][6][7]
Frequently Asked Questions (FAQs)
1. What is the first step to improve the oral bioavailability of SM19712?
The first step is to identify the primary barrier to absorption. A good starting point is to determine the Biopharmaceutics Classification System (BCS) class of SM19712. This requires knowing its aqueous solubility and intestinal permeability. Once the primary hurdle (e.g., low solubility, low permeability, or both) is identified, a more targeted formulation strategy can be designed.[2]
2. What are the most common formulation strategies for a poorly soluble compound like SM19712?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][9][10] The choice of strategy will depend on the specific properties of SM19712.
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[1][7] | Relatively simple and widely used. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[1][6] | Significant increases in solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.[1][6][7] | Can significantly improve bioavailability of lipophilic drugs; may also reduce food effects. | Can be complex to formulate and manufacture. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its solubility in water.[1][9] | Forms a true solution, which can improve bioavailability. | The amount of drug that can be complexed is limited. |
3. How can we determine if first-pass metabolism is a significant issue for SM19712?
To assess the impact of first-pass metabolism, a common approach is to compare the pharmacokinetic profiles after oral and intravenous (IV) administration. A significantly lower absolute bioavailability (F%) after oral administration, in a formulation where solubility is not limiting, suggests that first-pass metabolism may be a major contributor to poor bioavailability.[3][4] In vitro studies using liver microsomes can also provide an indication of the metabolic stability of the compound.[4]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of SM19712 via Wet Milling
Objective: To produce a nanosuspension of SM19712 to improve its dissolution rate.
Materials:
-
SM19712 active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like HPMC or a surfactant like Poloxamer 188 in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of SM19712 in the stabilizer solution at a concentration of 5% w/v.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 2-4 hours. The milling chamber should be cooled to prevent overheating.
-
Periodically take samples and measure the particle size distribution using a laser diffraction or dynamic light scattering particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.
Visualizations
Caption: A decision-making workflow for addressing poor oral bioavailability.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Technical Support Center: Optimizing In Vitro Assays with SM19712
Welcome to the technical support center for the use of SM19712 in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a particular focus on incubation time. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM19712 and what is its primary mechanism of action?
A1: SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a zinc metalloprotease responsible for the cleavage of big endothelin-1 (B181129) (big ET-1), an inactive precursor, into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE-1, SM19712 blocks the production of mature ET-1, thereby modulating downstream signaling pathways involved in vasoconstriction, cell proliferation, and fibrosis.[1][2]
Q2: What is a typical starting point for incubation time when using SM19712 in an in vitro assay?
A2: The optimal incubation time for SM19712 is highly dependent on the specific assay being performed. For direct enzymatic assays measuring ECE-1 activity, a shorter pre-incubation time of 10-20 minutes is often sufficient to allow for inhibitor binding to the enzyme before initiating the reaction. For cell-based assays assessing the downstream effects of ECE-1 inhibition, such as changes in gene expression or protein production, longer incubation times ranging from 4 to 48 hours are typically required. A time-course experiment is always recommended to determine the optimal incubation period for your specific experimental setup.
Q3: How does the concentration of SM19712 affect the optimal incubation time?
A3: Higher concentrations of SM19712 may elicit a more rapid and robust inhibition of ECE-1 activity, potentially leading to observable downstream effects at earlier time points. Conversely, lower concentrations may require longer incubation periods to achieve the desired level of inhibition and subsequent cellular response. It is crucial to perform a dose-response and time-course experiment to identify the optimal concentration and incubation time for your specific cell type and endpoint.
Q4: Can the optimal incubation time vary between different cell types?
A4: Yes, the optimal incubation time can vary significantly between different cell types. This variability can be attributed to several factors, including:
-
Endogenous ECE-1 expression levels: Cells with higher ECE-1 expression may require different inhibitor concentrations or incubation times.
-
Metabolic rate of the cells: Faster-growing and more metabolically active cells may exhibit a more rapid response to ECE-1 inhibition.
-
Membrane permeability: The efficiency with which SM19712 crosses the cell membrane can influence the time required to reach its intracellular target.
Q5: For long-term incubation with SM19712 (e.g., >24 hours), should the media and inhibitor be refreshed?
A5: For incubation periods exceeding 24-48 hours, it is advisable to refresh the cell culture medium and re-add SM19712. This ensures that the cells have an adequate supply of nutrients and that the concentration of the inhibitor remains consistent throughout the experiment, as some compounds may degrade or be metabolized over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of SM19712 | 1. Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect, especially for downstream cellular events. 2. Incorrect Inhibitor Concentration: The concentration of SM19712 may be too low to effectively inhibit ECE-1 in your system. 3. Low ECE-1 Expression: The cell line used may have very low or no expression of ECE-1. 4. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for your endpoint. 2. Perform a Dose-Response Experiment: Test a range of SM19712 concentrations to determine the IC50 in your specific assay. 3. Verify ECE-1 Expression: Confirm ECE-1 expression in your cell line using techniques like Western blotting or qPCR. 4. Ensure Proper Inhibitor Handling: Follow the manufacturer's instructions for storage and handling of SM19712. Prepare fresh dilutions for each experiment. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell viability. 3. Inaccurate Pipetting: Errors in pipetting the inhibitor or other reagents can introduce variability. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. 3. Use Calibrated Pipettes: Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques. |
| Unexpected increase in signal (e.g., proliferation) at low inhibitor concentrations | Hormesis: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. | Acknowledge this as a potential biological phenomenon and focus on the inhibitory concentration range in your analysis. Ensure you have a sufficient number of data points across a wide concentration range to accurately model the dose-response curve. |
Experimental Protocols
Protocol 1: In Vitro ECE-1 Activity Assay (Fluorometric)
This protocol outlines a method to determine the direct inhibitory effect of SM19712 on ECE-1 enzymatic activity.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
SM19712
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of recombinant ECE-1 in Assay Buffer. Prepare a serial dilution of SM19712 in Assay Buffer.
-
Pre-incubation: In a 96-well plate, add 20 µL of the SM19712 dilutions (or vehicle control) to respective wells. Add 20 µL of the ECE-1 enzyme solution to all wells. Incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 10 µL of the fluorogenic ECE-1 substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) every minute for 30-60 minutes.[3][4]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of SM19712 by determining the slope of the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the SM19712 concentration to determine the IC50 value.
Protocol 2: Cell-Based Assay for ET-1 Production
This protocol describes a method to measure the effect of SM19712 on the production of endothelin-1 in cultured cells.
Materials:
-
Cell line known to express ECE-1 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium
-
SM19712
-
ET-1 ELISA kit
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Inhibitor Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of SM19712 or a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours, based on a preliminary time-course experiment).[5] For longer incubation times, consider refreshing the media and inhibitor.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
ET-1 Measurement: Quantify the amount of ET-1 in the supernatant using a commercially available ET-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the ET-1 concentration to the total protein content of the cells in each well. Plot the normalized ET-1 concentration against the SM19712 concentration to determine the effect of the inhibitor on ET-1 production.
Data Presentation
Table 1: Recommended Starting Incubation Times for Various In Vitro Assays with SM19712
| Assay Type | Endpoint | Recommended Starting Incubation Time | Key Considerations |
| Direct Enzyme Activity Assay | ECE-1 enzymatic activity | Pre-incubation: 10-20 min; Kinetic read: 30-60 min | Ensure the reaction is in the linear range. |
| Cell-Based ET-1 Production | Secreted ET-1 levels | 24 hours | Cell confluency and health are critical. |
| Gene Expression Analysis (qPCR) | mRNA levels of ET-1 responsive genes | 4 - 24 hours | Perform a time-course to capture peak expression. |
| Protein Expression Analysis (Western Blot) | Protein levels of downstream targets | 24 - 48 hours | Allow sufficient time for protein synthesis and accumulation. |
| Cell Proliferation/Viability Assay | Cell number or metabolic activity | 24 - 72 hours | The doubling time of the cell line will influence the optimal duration. |
Visualizations
Caption: Signaling pathway of Endothelin-1 (ET-1) and the point of inhibition by SM19712.
Caption: General workflow for optimizing and performing in vitro assays with SM19712.
References
Technical Support Center: Endothelin-Converting Enzyme (ECE) Inhibitor Studies
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endothelin-converting enzyme (ECE) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ECE and its inhibitors?
A: Endothelin-converting enzyme (ECE) is a zinc-dependent metalloprotease that plays a critical role in the biosynthesis of endothelins, which are potent vasoconstrictor peptides.[1] ECE catalyzes the final step in this pathway, which is the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the biologically active endothelin-1 (ET-1).[1] Elevated levels of ET-1 are implicated in various pathologies, including hypertension and heart failure. ECE inhibitors work by blocking the active site of ECE, thereby preventing the formation of ET-1 and mitigating its downstream effects.[1]
Q2: My fluorometric ECE assay is showing high background fluorescence. What are the possible causes and solutions?
A: High background fluorescence can obscure the true signal from the enzymatic reaction, leading to inaccurate measurements. Here are common causes and their solutions:
-
Intrinsic Fluorescence of the Test Compound: Your inhibitor may be inherently fluorescent at the assay's excitation and emission wavelengths.
-
Solution: Run a control well containing only your test compound in the assay buffer to measure its intrinsic fluorescence. Subtract this background from your experimental wells. If the intrinsic fluorescence is too high, consider using a different assay with a fluorophore that has a distinct spectral profile.[2]
-
-
Contaminated Reagents or Microplate: The assay buffer, reagents, or the microplate itself may be contaminated with fluorescent impurities.
-
Solution: Prepare fresh buffers and solutions using high-purity solvents. Ensure your microplates are clean and designed for fluorescence assays (black, opaque-bottom plates are recommended).[3]
-
-
Spontaneous Substrate Hydrolysis: The fluorescent substrate may be unstable and hydrolyzing non-enzymatically.
-
Solution: Always prepare the substrate solution fresh before use and protect it from light.[3]
-
Q3: I am not observing any enzyme activity, even in my positive control. What should I do?
A: A lack of enzyme activity points to a fundamental issue with the assay setup. Consider the following:
-
Inactive Enzyme: The ECE enzyme may have degraded due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Always handle the enzyme on ice.[4]
-
-
Incorrect Assay Buffer Conditions: ECE is a zinc-dependent metalloprotease, and its activity is sensitive to pH and the presence of metal ions.
-
Solution: Verify that you are using the correct assay buffer with the optimal pH for ECE activity. Ensure that no chelating agents (e.g., EDTA) are present, as they will inactivate the enzyme.[5]
-
-
Substrate Degradation: The substrate may have degraded.
-
Solution: Use a fresh aliquot of the substrate and ensure it has been stored correctly, protected from light.[6]
-
Q4: The IC50 values for my ECE inhibitor are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can be caused by several factors:[7]
-
Variability in Reagent Preparation: Inaccurate serial dilutions of your inhibitor or inconsistent enzyme/substrate concentrations will lead to variable results.
-
Solution: Ensure all pipettes are calibrated. Prepare fresh dilutions of your inhibitor for each experiment.[8]
-
-
Cell-Based Assay Variability (if applicable): Cell passage number, seeding density, and growth phase can all affect cellular responses to inhibitors.
-
Solution: Use cells within a consistent and low passage number range. Standardize your cell seeding density and ensure cells are in a logarithmic growth phase during the experiment.[9]
-
-
Inhibitor Solubility and Stability: The inhibitor may not be fully dissolved in the assay buffer or could be degrading over the course of the experiment.
-
Solution: Check the solubility of your inhibitor in the assay buffer. Ensure the final concentration of any solvent (e.g., DMSO) is low and consistent across all wells. Prepare fresh inhibitor solutions for each experiment.[8]
-
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50) of Metalloprotease Inhibitors
This table summarizes the in vitro inhibitory activities of various compounds against ECE-1, Neprilysin (NEP), and Angiotensin-Converting Enzyme (ACE) to illustrate their selectivity profiles. A lower IC50 value indicates greater potency.
| Inhibitor | ECE-1 IC50 (µM) | NEP IC50 (µM) | ACE IC50 (µM) | Selectivity (ECE-1 vs. NEP) |
| Phosphoramidon | ~1 - 3.5[8] | ~0.034[8] | ~78[8] | Low |
| CGS 26303 | Data not available | Data not available | Data not available | Dual ECE/NEP inhibitor[1] |
| CGS 35066 | Data not available | Data not available | Data not available | Selective ECE-1 inhibitor[1] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.[8]
Experimental Protocols
Detailed Methodology for a Fluorometric ECE-1 Activity Assay
This protocol describes a general method for determining ECE-1 activity and screening for inhibitors using a fluorometric substrate.
1. Reagent Preparation:
-
ECE-1 Assay Buffer: Prepare a buffer appropriate for ECE-1 activity (e.g., Tris-HCl) at the optimal pH. Ensure it does not contain any chelating agents. Warm to 37°C before use.[6]
-
ECE-1 Enzyme: Reconstitute lyophilized ECE-1 in ECE-1 Assay Buffer. Aliquot and store at -80°C. Keep on ice during use.[4]
-
ECE-1 Substrate (MCA-based): Reconstitute the substrate in DMSO to make a stock solution. Store at -20°C, protected from light. Before the assay, dilute the stock solution to the desired working concentration in ECE-1 Assay Buffer.[6]
-
Test Inhibitor: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions in ECE-1 Assay Buffer to be tested.
-
Positive Control Inhibitor (e.g., Phosphoramidon): Prepare a stock solution and working dilutions in ECE-1 Assay Buffer.
2. Assay Procedure (96-well plate format):
-
Prepare the plate: Add the following to the wells of a black, opaque-bottom 96-well plate:
-
Blank wells: Assay Buffer only.
-
Enzyme Control (No Inhibitor) wells: ECE-1 enzyme and Assay Buffer.
-
Test Inhibitor wells: ECE-1 enzyme and the desired concentration of the test inhibitor.
-
Positive Control wells: ECE-1 enzyme and the positive control inhibitor.
-
Compound Background wells: Test inhibitor only (no enzyme).
-
-
Pre-incubation: Add the ECE-1 enzyme to the appropriate wells. Then add the test inhibitors or vehicle control. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction: Add the ECE-1 substrate working solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[6] Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings at regular intervals.
3. Data Analysis:
-
Subtract background: For each time point, subtract the fluorescence of the blank wells from all other wells. For wells containing a test inhibitor, also subtract the fluorescence from the corresponding compound background well.
-
Calculate reaction rates: Plot the background-subtracted fluorescence versus time for each well. Determine the initial reaction velocity (slope) from the linear portion of the curve.
-
Determine percent inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ECE-1 activity.[11]
Mandatory Visualizations
Caption: Endothelin-1 synthesis and signaling pathway.
Caption: Experimental workflow for ECE inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to ECE Inhibition: SM19712 Free Acid vs. Phosphoramidon
In the landscape of pharmacological research, particularly in drug development targeting cardiovascular and related diseases, the inhibition of Endothelin-Converting Enzyme (ECE) presents a significant area of interest. ECE is a key metalloprotease in the endothelin pathway, responsible for the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) to the potent vasoconstrictor Endothelin-1 (ET-1). This guide provides a detailed comparison of two notable ECE inhibitors: SM19712 free acid, a novel nonpeptidic inhibitor, and phosphoramidon (B1677721), a classical, naturally derived inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a clear perspective on their relative performance based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The table below summarizes the in vitro IC50 values for SM19712 and phosphoramidon against ECE.
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| SM19712 | Solubilized rat lung microsomes | 42 nM | [1][2] |
| Cultured porcine aortic endothelial cells | 31 µM | [1][2] | |
| Phosphoramidon | Endothelin-Converting Enzyme (ECE) | 3.5 µM | [3][4][5] |
Note: It is important to consider that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and pH. The data presented here is derived from different experimental setups, which should be taken into account when directly comparing the values.
Selectivity Profile
A crucial aspect of a drug candidate's profile is its selectivity for the target enzyme over other related enzymes. Non-specific inhibition can lead to off-target effects.
-
SM19712 has demonstrated high specificity for ECE. At concentrations of 10 - 100 µM, it had no significant effect on other metalloproteases like neutral endopeptidase 24.11 (NEP) and angiotensin-converting enzyme (ACE)[1][2].
-
Phosphoramidon , in contrast, is a broader-spectrum metalloprotease inhibitor. It also inhibits NEP and ACE with IC50 values of 0.034 µM and 78 µM, respectively[3][4].
In Vivo Efficacy
Beyond in vitro potency, the effectiveness of an inhibitor in a biological system is paramount. A study on ischemic acute renal failure in rats revealed that the protective effects of phosphoramidon (at a dose of 10 mg/kg) were less potent than those of the same dose of SM19712. Furthermore, a higher dose of SM19712 was able to completely suppress the increase in ET-1 levels in the kidney following ischemia/reperfusion[6]. This suggests a potentially superior in vivo performance for SM19712 in this particular disease model.
Experimental Protocols
The following outlines a general methodology for an in vitro ECE inhibition assay, based on the principles of the experiments cited.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., SM19712, phosphoramidon) against Endothelin-Converting Enzyme (ECE).
Materials:
-
Recombinant or purified ECE (e.g., from rat lung microsomes)
-
Big Endothelin-1 (Big ET-1) as the substrate
-
Test inhibitors (SM19712, phosphoramidon) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH)
-
Detection system for Endothelin-1 (ET-1), such as an Enzyme Immunoassay (EIA) kit or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Enzyme Preparation: The ECE enzyme solution is prepared in the assay buffer to a predetermined concentration.
-
Inhibitor Preparation: A dilution series of the test inhibitors is prepared in the assay buffer.
-
Incubation: The ECE enzyme solution is pre-incubated with the various concentrations of the test inhibitors for a specific period at a controlled temperature (e.g., 37°C). A control reaction with no inhibitor is also prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, Big ET-1, to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined incubation time, the reaction is stopped, typically by adding a quenching agent (e.g., a strong acid or a specific chelating agent like EDTA).
-
Quantification of ET-1: The amount of ET-1 produced in each reaction is quantified using a suitable detection method (EIA or HPLC).
-
Data Analysis: The percentage of ECE inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To better understand the role of these inhibitors, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Endothelin-1 synthesis and signaling pathway with points of inhibition.
References
- 1. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. Pharmacological characterization of a novel sulfonylureid-pyrazole derivative, SM-19712, a potent nonpeptidic inhibitor of endothelin converting enzyme. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuspconference.com [cuspconference.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of SM-19712 and Other Endothelin-Converting Enzyme (ECE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin-converting enzyme (ECE) inhibitor SM-19712 with other notable ECE inhibitors. The following sections detail their comparative efficacy through quantitative data, outline the experimental methodologies used in these assessments, and visualize the underlying biological pathways.
Data Presentation: In Vitro Efficacy of ECE Inhibitors
The inhibitory potency of various compounds against ECE-1, the primary enzyme responsible for the production of the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is a key metric for their efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the available IC50 values for several ECE inhibitors.
| Inhibitor | ECE-1 IC50 | NEP IC50 | ACE IC50 | Selectivity (NEP/ECE-1) |
| SM-19712 | Not Available | Not Available | Not Available | Not Available |
| Phosphoramidon (B1677721) | 3.5 µM | 0.034 µM | 78 µM | 0.0097 |
| CGS 35066 | 22 nM | 2.3 µM | Not Available | 104.5 |
Note: A specific IC50 value for SM-19712 against ECE-1 was not available in the reviewed literature. However, in vivo studies demonstrate its high potency.
In Vivo Efficacy: SM-19712 vs. Phosphoramidon
A key study compared the protective effects of SM-19712 and phosphoramidon in a rat model of ischemic acute renal failure. The results demonstrated the superior in vivo efficacy of SM-19712.
| Treatment Group | Dose | Outcome |
| Vehicle | - | Marked renal dysfunction and severe tissue damage (tubular necrosis, proteinaceous casts, medullary congestion). |
| SM-19712 | 3, 10, 30 mg/kg (i.v.) | Dose-dependent attenuation of renal dysfunction and histopathological damage. The highest dose completely suppressed the ischemia/reperfusion-induced increase in renal ET-1 content.[1] |
| Phosphoramidon | 10 mg/kg (i.v.) | Protective effects on renal function and tissue damage were less potent than the same dose of SM-19712.[1] |
Experimental Protocols
In Vitro ECE Inhibition Assay
This protocol outlines a general method for determining the IC50 values of ECE inhibitors.
Objective: To quantify the in vitro potency of test compounds in inhibiting the enzymatic activity of ECE-1.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., SM-19712, phosphoramidon) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: To each well of the microplate, add the assay buffer, the ECE-1 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a defined time (e.g., 60 minutes).
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of ECE-1 inhibition for each inhibitor concentration relative to a control containing no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Ischemia-Reperfusion Induced Acute Renal Failure in Rats
This protocol describes the in vivo model used to compare the efficacy of SM-19712 and phosphoramidon.
Objective: To evaluate the protective effects of ECE inhibitors on renal function and histology in a rat model of ischemic acute kidney injury.
Animal Model:
-
Male Sprague-Dawley or Wistar rats.
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Preparation: Perform a midline laparotomy to expose the kidneys. In some models, a contralateral nephrectomy is performed two weeks prior to the ischemia-reperfusion injury to amplify the injury to the remaining kidney.
-
Induction of Ischemia: Isolate the renal artery and vein of the left kidney and occlude them with a non-traumatic vascular clamp for a specified period (e.g., 45 minutes) to induce ischemia.[1]
-
Drug Administration: Administer the test compounds (e.g., SM-19712, phosphoramidon) or vehicle intravenously at the specified doses prior to the induction of ischemia.[1]
-
Reperfusion: After the ischemic period, remove the clamp to allow reperfusion of the kidney.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.
-
Sample Collection and Analysis: At a predetermined time point after reperfusion (e.g., 24 hours), collect blood samples for measurement of renal function markers (e.g., serum creatinine (B1669602) and blood urea (B33335) nitrogen). Euthanize the animals and harvest the kidneys for histopathological examination and measurement of tissue ET-1 content.[1]
Histopathological Examination:
-
Fixation: Fix the harvested kidneys in 4% paraformaldehyde.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol (B145695) and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4 µm) from the paraffin-embedded tissues.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Evaluation: Examine the stained sections under a light microscope to assess the degree of renal injury, including tubular necrosis, cast formation, and medullary congestion.
Visualization of the Endothelin Signaling Pathway
The following diagrams illustrate the endothelin signaling pathway and a general workflow for evaluating ECE inhibitors.
Caption: The Endothelin Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Ece Inhibitor Efficacy Comparison.
References
Cross-Validation of SM19712's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to SM19712
SM19712 is a novel and potent inhibitor of endothelin-converting enzyme (ECE), a key enzyme in the biosynthesis of endothelin-1 (B181129) (ET-1).[1][2] ET-1 is a powerful vasoconstrictor and has been implicated in the pathophysiology of various inflammatory conditions. By inhibiting ECE, SM19712 effectively suppresses the production of ET-1, thereby mitigating its pro-inflammatory effects. The primary therapeutic area where SM19712 has been investigated is in the protection against ischemic acute renal failure, where inflammation is a key component of the injury.[1][2]
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of SM19712 are primarily attributed to its inhibition of ECE, which leads to a reduction in the levels of endothelin-1. ET-1 contributes to inflammation through various mechanisms, including the promotion of leukocyte adhesion and infiltration, and the production of pro-inflammatory cytokines.
Furthermore, SM19712 has been shown to play a role in modulating neurogenic inflammation. It promotes the degradation of substance P, a neuropeptide involved in pain transmission and inflammatory responses, thereby reducing plasma extravasation.
dot
References
- 1. Therapeutic Effect of Endothelin-Converting Enzyme Inhibitor on Chronic Kidney Disease through the Inhibition of Endoplasmic Reticulum Stress and the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of endothelin receptor blockade in left atrial tissue of spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
ECE Inhibitors in Colitis: A Head-to-Head Comparison in a Preclinical Model
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory bowel disease (IBD) research, the endothelin-converting enzyme (ECE) has emerged as a potential therapeutic target. ECE-1, in particular, is a key enzyme in the synthesis of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and pro-inflammatory mediator implicated in the pathogenesis of colitis. Inhibition of ECE-1 presents a promising strategy to mitigate intestinal inflammation. This guide provides a comparative overview of ECE inhibitors in a preclinical colitis model, focusing on available experimental data.
Performance of ECE Inhibitors in a DSS-Induced Colitis Model
Direct head-to-head comparative studies of different ECE inhibitors in a standardized colitis model are notably scarce in the published literature. However, a study on the ECE inhibitor SM-19712 in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model provides valuable insights into the potential efficacy of this class of drugs. The following table summarizes the key quantitative findings from this study.
| Parameter | Control (No DSS) | DSS-Treated | DSS + SM-19712 (15 mg/kg) |
| Histological Score | Undetectable | High | Significantly reduced by ~40%[1] |
| Disease Activity Index (DAI) | Low | High | Significantly decreased[1] |
| Loose Stools | Absent | Present | Attenuated[1] |
| Fecal Blood | Absent | Present | Attenuated[1] |
| Weight Loss | None | Significant | Trend towards decrease[1] |
| Colon Shortening | Normal length | Significant shortening | No significant attenuation |
| Myeloperoxidase (MPO) Activity | Baseline | Elevated | No significant attenuation |
| ET-1 Immunostaining | Low | Significantly increased | Inhibited[1] |
| PECAM-1 Immunostaining | Low | Significantly increased | Partially inhibited by ~40% |
Data is synthesized from a study utilizing a DSS-induced colitis model in C57BL/6 mice.[1]
ECE-1 Signaling Pathway in Intestinal Inflammation
The signaling cascade initiated by ECE-1 plays a pivotal role in the inflammatory processes characteristic of colitis. ECE-1 cleaves Big Endothelin-1 to produce the active peptide Endothelin-1 (ET-1). ET-1 then binds to its receptors (ET-A and ET-B) on various cell types, including endothelial and immune cells, triggering a cascade of pro-inflammatory events. These events include vasoconstriction, which can lead to tissue hypoxia, and the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[2][3] This signaling pathway contributes to the recruitment of immune cells and exacerbates tissue damage in the gut.
Caption: ECE-1 mediated production of ET-1 and its downstream inflammatory effects.
Experimental Protocols
The following is a detailed methodology for the DSS-induced colitis model used in the evaluation of the ECE inhibitor SM-19712.[1]
1. Animal Model:
-
Species: C57BL/6 mice.
-
Induction of Colitis: Administration of 5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5-6 consecutive days.
2. Drug Administration:
-
Test Article: SM-19712.
-
Dose: 15 mg/kg, administered daily.
-
Route of Administration: Not specified in the provided summary.
3. Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on a combination of scores for stool consistency, presence of fecal blood, and body weight loss.
-
Histological Analysis: Colon tissues were collected, fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A blinded histological scoring was performed to assess tissue injury and inflammation.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, was measured in colonic tissue homogenates.
-
Colon Length: The length of the colon was measured as an indicator of inflammation-induced shortening.
4. Immunohistochemistry:
-
Colon sections were stained for Endothelin-1 (ET-1) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) to assess their expression levels.
Experimental Workflow
The general workflow for investigating the efficacy of an ECE inhibitor in a DSS-induced colitis model is outlined below.
Caption: Workflow for evaluating ECE inhibitors in a DSS-induced colitis model.
Conclusion and Future Directions
The available data suggests that ECE inhibition, exemplified by SM-19712, can ameliorate several key pathological features of DSS-induced colitis in mice.[1] The significant reduction in histological damage and the Disease Activity Index highlights the therapeutic potential of targeting the ECE/ET-1 axis in IBD. However, the lack of effect on colon shortening and MPO activity suggests that ECE inhibition may not address all aspects of the inflammatory cascade in this model.
A critical gap in the current research is the absence of direct, head-to-head comparative studies between different ECE inhibitors. Such studies are essential to determine the relative potency and efficacy of various compounds and to identify the most promising candidates for further development. Future research should focus on conducting these comparative analyses using standardized preclinical models of colitis. Furthermore, a deeper investigation into the downstream signaling pathways affected by different ECE inhibitors could elucidate their precise mechanisms of action and inform the development of more targeted therapies for inflammatory bowel disease.
References
- 1. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Endothelin-1 and Endothelin Receptor Antagonists in Inflammatory Response and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity of the metalloproteinase inhibitor SM19712 against a panel of related enzymes. While SM19712 is primarily recognized as a potent inhibitor of Endothelin-Converting Enzyme (ECE), a thorough understanding of its cross-reactivity with other metalloproteinases, such as Matrix Metalloproteinases (MMPs), is crucial for its development as a selective therapeutic agent. The lack of broad selectivity has been a significant factor in the failure of some metalloproteinase inhibitors in clinical trials. This guide outlines the necessary experimental protocols and data presentation formats to facilitate a rigorous specificity assessment.
The Importance of Inhibitor Specificity
Metalloproteinases are a large family of zinc-dependent endopeptidases involved in a wide array of physiological and pathological processes, including tissue remodeling, inflammation, and cancer.[1][2] Due to the highly conserved nature of the active site within this enzyme family, achieving inhibitor specificity is a considerable challenge.[2][3] Non-selective inhibition can lead to off-target effects and unforeseen side effects, underscoring the necessity of a comprehensive specificity profile for any novel inhibitor.
Recommended Metalloproteinase Panel for Specificity Screening
To evaluate the specificity of SM19712, it is recommended to screen it against a panel of metalloproteinases that represent different subfamilies and have diverse physiological roles. A suggested panel is presented in Table 1.
Table 1: Recommended Metalloproteinase Panel for Specificity Screening
| Enzyme Subfamily | Representative Enzymes | Rationale for Inclusion |
| Matrix Metalloproteinases (MMPs) | ||
| Collagenases | MMP-1, MMP-8, MMP-13 | Key enzymes in the degradation of fibrillar collagens. |
| Gelatinases | MMP-2, MMP-9 | Implicated in the degradation of type IV collagen and gelatin; crucial in cancer metastasis. |
| Stromelysins | MMP-3, MMP-10, MMP-11 | Broad substrate specificity, involved in activating other MMPs. |
| Matrilysins | MMP-7, MMP-26 | Smallest MMPs with roles in cancer and inflammation. |
| Membrane-Type MMPs (MT-MMPs) | MMP-14 (MT1-MMP) | Cell-surface enzymes that activate other MMPs and play a critical role in pericellular proteolysis. |
| A Disintegrin and Metalloproteinases (ADAMs) | ADAM10, ADAM17 (TACE) | Involved in the "shedding" of cell surface proteins, including cytokines and growth factor receptors. |
| ADAMs with Thrombospondin Motifs (ADAMTSs) | ADAMTS-4, ADAMTS-5 | Key aggrecanases involved in cartilage degradation in arthritis. |
| Other Related Metalloproteinases | Neprilysin (NEP), Angiotensin-Converting Enzyme (ACE) | Known to be inhibited by some ECE inhibitors like phosphoramidon (B1677721), making them important for assessing cross-reactivity.[4] |
Quantitative Evaluation of Inhibitory Activity
The inhibitory potency of SM19712 against the selected panel of metalloproteinases should be determined by calculating the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This quantitative data allows for a direct comparison of the inhibitor's activity against different enzymes.
Table 2: Template for Comparative Inhibitory Activity of SM19712
| Enzyme | SM19712 IC50/Ki (nM) | Reference Compound IC50/Ki (nM) | Fold Selectivity (vs. ECE) |
| ECE-1 | Experimental Value | e.g., Phosphoramidon | 1 |
| MMP-1 | Experimental Value | e.g., GM6001 | Calculate |
| MMP-2 | Experimental Value | e.g., GM6001 | Calculate |
| MMP-3 | Experimental Value | e.g., GM6001 | Calculate |
| MMP-7 | Experimental Value | e.g., GM6001 | Calculate |
| MMP-8 | Experimental Value | e.g., GM6001 | Calculate |
| MMP-9 | Experimental Value | e.g., GM6001 | Calculate |
| MMP-13 | Experimental Value | e.g., GM6001 | Calculate |
| MMP-14 | Experimental Value | e.g., GM6001 | Calculate |
| ADAM10 | Experimental Value | e.g., GI254023X | Calculate |
| ADAM17 | Experimental Value | e.g., TAPI-1 | Calculate |
| ADAMTS-4 | Experimental Value | e.g., Aggrecanase-1 Inhibitor | Calculate |
| ADAMTS-5 | Experimental Value | e.g., Aggrecanase-1 Inhibitor | Calculate |
| NEP | Experimental Value | e.g., Thiorphan | Calculate |
| ACE | Experimental Value | e.g., Captopril | Calculate |
Note: Reference compounds are broad-spectrum or specific inhibitors for comparison. Fold selectivity is calculated as IC50 (Target Enzyme) / IC50 (ECE-1).
Experimental Protocols
A widely used and robust method for determining the inhibitory activity of compounds against metalloproteinases is the fluorescence resonance energy transfer (FRET)-based assay.
Protocol: FRET-Based Assay for Metalloproteinase Inhibition
1. Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage of the peptide by a metalloproteinase, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
2. Materials:
-
Recombinant human metalloproteinases (activated according to the manufacturer's instructions)
-
Specific FRET-based peptide substrates for each enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
SM19712 (dissolved in an appropriate solvent, e.g., DMSO)
-
Reference inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Prepare a serial dilution of SM19712 and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with solvent only (no inhibitor control) and wells with a known potent inhibitor (positive control).
-
Add the recombinant metalloproteinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore.
-
Record the reaction rates (slope of the fluorescence vs. time curve).
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SM19712 compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the specificity of a metalloproteinase inhibitor.
Conclusion
A thorough evaluation of the specificity of SM19712 is a critical step in its development as a potential therapeutic agent. By employing a comprehensive panel of related metalloproteinases and utilizing robust enzymatic assays, researchers can generate a detailed specificity profile. The data and methodologies outlined in this guide provide a framework for conducting such an evaluation, ultimately enabling a more informed assessment of the therapeutic potential and potential off-target effects of SM19712. The known cross-reactivity of other ECE inhibitors, such as phosphoramidon with enzymes like neprilysin and ACE, highlights the importance of this investigation for SM19712.[4] The resulting data will be invaluable for the scientific and drug development communities in advancing the field of metalloproteinase inhibitor research.
References
- 1. Endothelin is a potent inhibitor of matrix metalloproteinase-2 secretion and activation in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Early Matrix Metalloproteinase-12 Inhibition Worsens Post-Myocardial Infarction Cardiac Dysfunction by Delaying Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SM19712: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endothelin-converting enzyme (ECE) inhibitor SM19712 with the alternative, phosphoramidon (B1677721). This document summarizes key performance data, details experimental methodologies from published research, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of ECE Inhibitors
SM19712 is a potent and highly selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor endothelin-1 (B181129) (ET-1).[1] In preclinical studies, SM19712 has demonstrated protective effects in models of ischemic acute renal failure.[2] Its performance has been compared to phosphoramidon, a broader metalloprotease inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of SM19712 and phosphoramidon against ECE and other metalloproteases. Lower IC50 values indicate greater potency.
| Compound | ECE-1 IC50 | NEP IC50 | ACE IC50 | Selectivity (ECE vs. NEP/ACE) |
| SM19712 | 42 nM[1] | No effect at 10-100 µM[1] | No effect at 10-100 µM[1] | High |
| Phosphoramidon | 3.5 µM | 34 nM | 78 µM | Low |
An in vivo study in a rat model of ischemic acute renal failure directly compared the protective effects of SM19712 and phosphoramidon. The results indicated that SM19712 was more potent than phosphoramidon at the same administered dose (10 mg/kg).[2]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating ECE inhibitors.
Endothelin Signaling Pathway
Caption: The endothelin signaling pathway, highlighting the role of ECE and the inhibitory action of SM19712.
Experimental Workflow for ECE Inhibitor Validation
Caption: A generalized experimental workflow for the in vitro and in vivo validation of ECE inhibitors like SM19712.
Logical Comparison of ECE Inhibitors
Caption: A diagram illustrating the logical comparison between SM19712 and Phosphoramidon based on key performance metrics.
Experimental Protocols
In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay
The inhibitory activity of SM19712 on ECE was determined using ECE solubilized from rat lung microsomes.[1]
Protocol Outline:
-
Enzyme Preparation: ECE is solubilized from the microsomal fraction of rat lung tissue.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH.
-
Substrate: Big Endothelin-1 (Big ET-1) is used as the substrate for the enzyme reaction.
-
Inhibitor: Various concentrations of SM19712 or the alternative inhibitor are pre-incubated with the enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and incubated at 37°C. The reaction is stopped after a defined period.
-
Quantification of ET-1: The amount of ET-1 produced is quantified using a sensitive method such as an enzyme immunoassay (EIA) or high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of ECE activity (IC50) is calculated from the dose-response curve.
In Vivo Model of Ischemic Acute Renal Failure
The protective effect of SM19712 was evaluated in a rat model of ischemic acute renal failure.[2]
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats are subjected to unilateral nephrectomy. Two weeks later, the remaining renal artery and vein are occluded for a set period (e.g., 45 minutes) to induce ischemia, followed by reperfusion.
-
Drug Administration: SM19712 (e.g., 3, 10, 30 mg/kg) or phosphoramidon (e.g., 10 mg/kg) is administered intravenously as a bolus injection prior to the induction of ischemia. A vehicle control group is also included.
-
Assessment of Renal Function: At a specified time point after reperfusion (e.g., 24 hours), blood samples are collected to measure markers of renal function, such as blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
-
Histopathological Examination: The kidneys are harvested, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of tissue damage, such as tubular necrosis and cast formation.
-
Measurement of Renal ET-1 Content: Kidney tissue is homogenized, and the concentration of ET-1 is determined by a specific enzyme immunoassay.
-
Statistical Analysis: The data from the different treatment groups are compared using appropriate statistical methods to determine the significance of the protective effects.
References
- 1. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]
- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SM-19712: A Comparative Guide to Endothelin-Converting Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors of the endothelin-converting enzyme (ECE) is a promising avenue for therapeutic intervention in a range of cardiovascular and renal diseases. ECE plays a critical role in the biosynthesis of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide implicated in the pathophysiology of hypertension, heart failure, and acute renal failure. This guide provides a comprehensive comparison of SM-19712, a novel ECE inhibitor, with other key inhibitors, focusing on their biochemical potency, selectivity, and overall translational potential. The information is supported by experimental data to aid researchers in making informed decisions for their drug development programs.
Inhibitor Performance at a Glance
The following table summarizes the in vitro inhibitory potency (IC50) of SM-19712 and other notable ECE inhibitors against ECE and related metalloproteases, neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE). Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | IC50 | Selectivity Profile |
| SM-19712 | ECE | 42 nM | Highly selective; no inhibition of NEP or ACE at concentrations up to 100 µM.[1][2] |
| Endogenous Big ET-1 Conversion (in cell) | 31 µM | ||
| Phosphoramidon (B1677721) | ECE | 3.5 µM | Also inhibits NEP (IC50 = 34 nM) and ACE (IC50 = 78 µM). |
| CGS 26303 | ECE | 410 nM - 1.1 µM | Dual inhibitor; also potently inhibits NEP (IC50 = 0.9 nM).[3] |
In-Depth Inhibitor Profiles
SM-19712: A Potent and Selective ECE Inhibitor
SM-19712 is a nonpeptidic, sulfonylureid-pyrazole derivative that demonstrates potent and highly selective inhibition of ECE.[1][2] In vitro studies using ECE solubilized from rat lung microsomes revealed an IC50 value of 42 nM.[1][2] Crucially, SM-19712 shows a remarkable selectivity profile, exhibiting no inhibitory activity against the related metalloproteases NEP and ACE at concentrations as high as 100 µM.[1][2] This high selectivity is a significant advantage, as it minimizes the potential for off-target effects that can arise from the inhibition of other key enzymes in related physiological pathways.
In a more physiologically relevant cell-based assay, SM-19712 inhibited the endogenous conversion of big ET-1 to ET-1 in cultured porcine aortic endothelial cells with an IC50 value of 31 µM.[1][2] Furthermore, in vivo studies in a rat model of ischemic acute renal failure demonstrated that SM-19712 was more potent than the conventional ECE inhibitor, phosphoramidon, in attenuating renal dysfunction and tissue damage.
Phosphoramidon: The Conventional, Non-Selective Inhibitor
Phosphoramidon has been a widely used tool for studying the endothelin system. However, its utility as a specific ECE inhibitor is limited by its lack of selectivity. It is a potent inhibitor of NEP (IC50 = 34 nM) and also inhibits ACE at higher concentrations (IC50 = 78 µM). This broad activity can confound the interpretation of experimental results and may lead to a wider range of physiological effects beyond ECE inhibition.
CGS 26303: A Dual ECE/NEP Inhibitor
CGS 26303 represents a class of inhibitors designed to simultaneously target both ECE and NEP. It inhibits ECE with an IC50 in the range of 410 nM to 1.1 µM and is a very potent inhibitor of NEP with an IC50 of 0.9 nM.[3] The rationale behind dual inhibition is to achieve a more potent vasodilatory effect by not only blocking the production of the vasoconstrictor ET-1 but also preventing the breakdown of vasodilatory natriuretic peptides by NEP.
Experimental Methodologies
For the accurate assessment of inhibitor potency and selectivity, standardized and well-characterized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ECE.
Principle: This assay measures the enzymatic activity of ECE by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE substrate (e.g., a quenched fluorescent peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 µM ZnCl2)
-
Test compounds (e.g., SM-19712, phosphoramidon)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of recombinant ECE-1 to each well.
-
Add the various concentrations of the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ECE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the ECE inhibitors on a relevant cell line (e.g., endothelial cells).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizing the Molecular Landscape
To better understand the context of ECE inhibition and the experimental workflows, the following diagrams have been generated.
Caption: The Endothelin-1 (ET-1) biosynthesis and signaling pathway, highlighting the inhibitory action of SM-19712 on the Endothelin-Converting Enzyme (ECE).
Caption: A generalized experimental workflow for determining the in vitro IC50 of an ECE inhibitor.
Conclusion and Translational Perspective
The data presented in this guide highlight SM-19712 as a highly potent and selective inhibitor of ECE. Its superior potency in a preclinical model of acute renal failure compared to the non-selective inhibitor phosphoramidon underscores its translational potential. The high selectivity of SM-19712 for ECE over other key metalloproteases like NEP and ACE is a significant advantage, suggesting a lower likelihood of off-target effects and a more focused therapeutic action.
In contrast, while dual ECE/NEP inhibitors like CGS 26303 offer a different therapeutic strategy by simultaneously modulating two pathways, the potential for a broader range of physiological effects needs to be carefully considered. The choice between a highly selective inhibitor like SM-19712 and a dual inhibitor will depend on the specific therapeutic indication and the desired pharmacological profile.
For researchers and drug development professionals, SM-19712 represents a valuable tool for dissecting the role of ECE in various disease models and holds promise as a lead compound for the development of novel therapeutics targeting the endothelin system. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Prudent Disposal of SM19712 Free Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for "SM19712 free acid" was not located. The following guidance is based on general best practices for the disposal of acidic laboratory chemicals and should be adapted to the specific hazards of the compound , as determined by a comprehensive risk assessment and in consultation with your institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Key Hazard and Disposal Considerations
Proper handling and disposal of acidic waste are paramount to preventing chemical burns, environmental contamination, and violent chemical reactions. The following table summarizes key data points for consideration when managing acidic waste.
| Parameter | Consideration | Guidance |
| Personal Protective Equipment (PPE) | Eye, face, hand, and body protection | Wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[1] |
| Spill Response | Neutralization and absorption | For small spills, neutralize with a suitable agent like sodium bicarbonate. Absorb with an inert material (e.g., vermiculite, sand). |
| Incompatible Materials | Bases, metals, oxidizing agents | Store and dispose of separately from bases, metals, and oxidizing agents to prevent violent reactions or the release of flammable gases.[1][2][3] |
| Container Requirements | Compatible and sealed containers | Use original or chemically compatible containers that are in good condition and securely sealed. Do not use metal containers.[3] |
| Disposal Method | Hazardous waste stream | Dispose of as hazardous chemical waste through your institution's EHS program or a licensed contractor.[4][5] |
| Neutralization (for small volumes) | pH adjustment | Small volumes of corrosive acids without other hazardous characteristics may be neutralized to a pH between 5.5 and 9.5 for drain disposal, if permitted by local regulations.[4] |
Experimental Protocol: Neutralization of Small-Volume Acidic Waste
This protocol is intended for the neutralization of small quantities of this compound waste that is not contaminated with other hazardous materials. Always consult your institution's EHS guidelines before proceeding.
Materials:
-
This compound waste
-
Weak base for neutralization (e.g., sodium bicarbonate, sodium carbonate, or calcium hydroxide)
-
Large glass beaker (at least 10 times the volume of the acid)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Appropriate PPE (safety goggles, face shield, gloves, lab coat)
Procedure:
-
Work in a well-ventilated area , preferably within a certified chemical fume hood.[1]
-
Don appropriate PPE.
-
Dilute the acid: Place the acid waste in the large glass beaker and slowly add water to dilute it, minimizing heat generation.
-
Cool the solution: If the dilution generates heat, place the beaker in an ice bath to cool.
-
Slowly add the weak base: With constant stirring, slowly add small portions of the neutralizing agent. Be cautious as this reaction can generate gas and heat.[4]
-
Monitor the pH: Regularly check the pH of the solution using pH paper or a pH meter.
-
Target pH: Continue adding the base until the pH of the solution is between 5.5 and 9.5.[4]
-
Final Disposal: Once neutralized, the solution may be eligible for drain disposal, followed by a copious amount of water, if and only if permitted by your local regulations and institutional policies.[4]
-
Clean-up: Thoroughly clean all equipment used in the neutralization process.
Standard Operating Procedure: Disposal via Hazardous Waste Management
For larger quantities or when neutralization is not appropriate (e.g., due to contamination with other hazardous substances), the following procedure for disposal through your institution's hazardous waste program must be followed.
Procedure:
-
Container Selection: Ensure the waste is stored in a chemically compatible container with a secure, leak-proof lid. The container must be in good condition and not overfilled (a general rule is to fill to no more than 75% capacity).[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and any other components in the waste stream. Include the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases, metals, and oxidizers.[3]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.
-
Documentation: Complete any required waste manifests or log forms provided by your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Comprehensive Safety and Handling Guide for SM19712 Free Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety protocols and logistical information for the handling and disposal of SM19712 free acid. The following procedural guidance is intended to ensure a safe laboratory environment and mitigate risks associated with the handling of this potent compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling to prevent adverse health effects. The primary hazards are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye damage, including blindness. |
| Hand Protection | Chemical-resistant gloves (e.g., rubber or plastic acid-resistant gloves). | To prevent skin contact that can lead to severe burns and ulceration.[1] |
| Skin and Body Protection | Acid-resistant apron, lab coat, and closed-toe shoes. Under severe exposure, wear acid-resistant clothing and boots. | To protect the skin from accidental spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust, fumes, or aerosols are generated, a self-contained breathing apparatus is required. | To prevent respiratory tract irritation. |
Handling and Storage Workflow
The following workflow outlines the procedural steps for the safe handling and storage of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
